Gold cation (3+)
Description
Historical Trajectories of Gold(III) Chemistry
The history of gold chemistry is ancient, but the systematic study of its trivalent state, Au(III), is a more recent endeavor. For centuries, the use of gold was primarily in its metallic form or as aqua regia-dissolved "gold chloride" (tetrachloroauric acid), without a deep understanding of its +3 oxidation state. A significant milestone in the development of Gold(III) chemistry was the preparation and characterization of its simple halide salts, such as gold(III) chloride (AuCl₃). Initially, the chemistry of Gold(III) was largely confined to inorganic coordination compounds.
A pivotal shift occurred with the advent of organometallic chemistry. While early examples of organogold compounds were known, the exploration of organogold(III) complexes gained momentum in the latter half of the 20th century. These compounds, featuring a gold-carbon bond, demonstrated greater stability and offered a platform to study the fundamental reactivity of the Au(III) center. The recognition of gold's catalytic potential in the 1970s, particularly in the context of alkyne hydration where gold(III) salts were used as alternatives to toxic mercury catalysts, marked a turning point. chemicalbook.com However, it was not until the late 1990s and early 2000s that gold catalysis, including that involving Au(III) species, truly blossomed into a major field of research, driven by the discovery of its unique ability to catalyze a wide range of organic transformations under mild conditions.
Interdisciplinary Significance of Gold(III) Cation in Modern Chemical Sciences
The significance of the gold(III) cation extends across multiple disciplines, a testament to its versatile chemical properties.
Homogeneous Catalysis: This is arguably the area where the impact of Gold(III) has been most profound. Gold(III) complexes are powerful π-acid catalysts that can activate alkynes, allenes, and alkenes towards nucleophilic attack. This has led to the development of a vast array of synthetic methods, including hydroarylation, cycloisomerization, and various cascade reactions, enabling the efficient construction of complex molecular architectures. researchgate.net The catalytic cycle often involves Au(I)/Au(III) redox couples, although mechanisms purely involving Au(III) are also known.
Medicinal Chemistry: The square planar geometry of Gold(III) complexes, being isoelectronic and isostructural with cisplatin, has spurred significant interest in their potential as anticancer agents. nih.gov Many Gold(III) compounds have demonstrated potent cytotoxic activity, often overcoming resistance to platinum-based drugs. frontiersin.org Their mechanism of action is believed to be different from that of cisplatin, with proteins and enzymes being the primary targets rather than DNA. The development of ligands that stabilize the Au(III) center and prevent its reduction under physiological conditions is a key area of research. nih.gov
Materials Science: Gold(III) compounds serve as precursors for the synthesis of gold-containing materials with interesting optical and electronic properties. For instance, they are used in the preparation of gold nanoparticles and thin films for applications in electronics and sensing. The luminescence of certain Gold(III) complexes is also being explored for use in organic light-emitting diodes (OLEDs).
Fundamental Research Paradigms and Challenges in Gold(III) Chemistry
Despite the rapid progress, fundamental research in Gold(III) chemistry continues to address several key paradigms and challenges.
Stabilization of the Au(III) Cation: A major challenge in Gold(III) chemistry is the high reduction potential of the Au(III)/Au(I) couple, which makes Gold(III) complexes prone to reduction to the more stable Au(I) or metallic Au(0) state. nih.gov A central research paradigm is therefore the design of ligands that can effectively stabilize the +3 oxidation state. Pincer ligands, with their tridentate coordination, have proven particularly effective in this regard, leading to the isolation of highly stable and reactive organogold(III) complexes. acs.orgcore.ac.uknih.gov
Mechanistic Understanding: Elucidating the mechanisms of Gold(III)-catalyzed reactions is crucial for rational catalyst design and the development of new transformations. While significant progress has been made, the precise nature of the active catalytic species and the elementary steps of many reactions are still under investigation. acs.org Computational studies, in conjunction with experimental work, are playing an increasingly important role in unraveling these complex reaction pathways. acs.org
Redox Chemistry and Catalytic Cycles: The role of the Au(I)/Au(III) redox couple in catalysis is a topic of intense research. Understanding the factors that govern oxidative addition and reductive elimination at gold centers is key to expanding the scope of gold-catalyzed cross-coupling reactions. acs.org The high redox potential of gold makes these processes challenging, often requiring specialized ligand designs or reaction conditions. nih.gov
The ongoing exploration of these fundamental aspects promises to further unlock the potential of the gold(III) cation in various scientific domains.
Data Tables
Table 1: Physicochemical Properties of Common Gold(III) Compounds
| Property | Gold(III) Chloride (AuCl₃) | Tetrachloroauric Acid (HAuCl₄) |
| Molecular Formula | Au₂Cl₆ (dimer) | HAuCl₄ |
| Molar Mass | 303.33 g/mol | 339.79 g/mol (anhydrous) |
| Appearance | Red-brown crystalline solid | Yellow-orange crystals |
| Density | 4.7 g/cm³ chemicalbook.com | 3.9 g/cm³ (anhydrous) wikipedia.org |
| Melting Point | 254 °C (decomposes) chemeurope.com | 254 °C (decomposes) byjus.com |
| Solubility in Water | 68 g/100 mL chemeurope.com | Soluble cymitquimica.com |
| Crystal Structure | Monoclinic chemeurope.com | Monoclinic wikipedia.org |
| Coordination Geometry | Square planar chemeurope.com | Square planar [AuCl₄]⁻ wikipedia.org |
Table 2: Catalytic Activity of Gold(III) in Organic Synthesis
| Reaction Type | Gold(III) Catalyst | Substrate | Product | Yield (%) | Reference |
| Alkyne Hydration | NaAuCl₄ | Terminal Alkyne | Methyl Ketone | >90 | epfl.ch |
| Cycloisomerization | [(Ph₃PAu)₃O]BF₄ | 1,5-Allenyne | Cross-conjugated triene | 88 | nih.gov |
| Hydroarylation | AuCl₃ | Allene | Six-membered ring | 40 | acs.org |
| Tandem Rearrangement/Cyclization | AuCl(PPh₃)/AgOTf | 1,6-Diyne acetate (B1210297) | 2-Acyl-1,3-butadiene | 70 | monash.edu |
| [2+2] Cycloaddition | AuCl(PPh₃)/AgSbF₆ | 1,7,13-Triyne pivolate | Bicyclic adduct | 72 | monash.edu |
Table 3: In Vitro Cytotoxicity of Selected Gold(III) Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Au(phen)Cl₂]Cl | Cisplatin-resistant ovarian cancer | 7.4 (24h), 6.0 (72h) | researchgate.net |
| [Au(dien)Cl]Cl₂ | Cisplatin-resistant ovarian cancer | >10 | researchgate.net |
| Gold(III) porphyrin complex | Various cancer cell lines | Low µM to nM range | frontiersin.org |
| [Au(Bipydc)(DEDTC)]Cl₂ | MCF-7 (breast cancer) | ~3 | nih.gov |
| Cisplatin | MCF-7 (breast cancer) | 31 | nih.gov |
Structure
2D Structure
Properties
CAS No. |
16065-91-1 |
|---|---|
Molecular Formula |
Au+3 |
Molecular Weight |
196.96657 g/mol |
IUPAC Name |
gold(3+) |
InChI |
InChI=1S/Au/q+3 |
InChI Key |
CBMIPXHVOVTTTL-UHFFFAOYSA-N |
SMILES |
[Au+3] |
Canonical SMILES |
[Au+3] |
Other CAS No. |
16065-91-1 |
Origin of Product |
United States |
Electronic Structure and Relativistic Considerations of Gold Iii
Theoretical Frameworks for Gold(III) Electronic Structure
Understanding the electronic structure of Au³⁺ requires considering the fundamental quantum mechanical principles that govern electron behavior in heavy atoms, particularly the influence of relativistic mechanics.
Impact of Relativistic Effects on Gold(III) Orbitals and Electronic Configuration
Relativistic effects, arising from the high velocity of electrons orbiting the heavy gold nucleus, significantly alter the atomic orbitals. These effects lead to the contraction of s and p orbitals and the expansion of d and f orbitals, lowering the energy of the former and raising the energy of the latter. For gold, these effects are particularly pronounced, influencing its oxidation states and chemical bonding core.ac.ukresearchgate.netresearchgate.net.
The electronic configuration of neutral gold (Au) is [Xe] 4f¹⁴ 5d¹⁰ 6s¹. Upon forming the Au³⁺ cation, gold loses three electrons. The two electrons from the outermost 6s orbital are removed first, followed by one electron from the partially filled 5d subshell. This results in the electronic configuration of Au³⁺ being [Xe] 4f¹⁴ 5d⁸ brainly.comreddit.com. The presence of the 5d⁸ configuration in Au³⁺ leads to a preference for square planar coordination geometries, analogous to d⁸ transition metal complexes like Pt(II) core.ac.uknih.gov. The relativistic contraction of the 6s orbital and expansion of the 5d orbitals contribute to the increased stability of higher oxidation states, such as +3, compared to lighter coinage metals core.ac.uk.
Table 2.1.1: Electronic Configuration of Gold Species
| Species | Electronic Configuration |
| Au (neutral) | [Xe] 4f¹⁴ 5d¹⁰ 6s¹ |
| Au⁺ | [Xe] 4f¹⁴ 5d¹⁰ |
| Au³⁺ | [Xe] 4f¹⁴ 5d⁸ |
Spin-Orbit Coupling in Gold(III) Complexes
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. In heavy elements like gold, SOC is substantial and plays a critical role in determining the electronic and photophysical properties of its compounds researchgate.netrsc.orgacs.orgrsc.org.
For Au³⁺ complexes, strong spin-orbit coupling contributes to efficient intersystem crossing (ISC) from singlet to triplet excited states, often with near 100% efficiency rsc.org. This property makes Au³⁺ complexes effective photosensitizers for triplet-energy-transfer processes and contributes to their luminescent properties, typically exhibiting phosphorescence with long emission lifetimes (tens to hundreds of microseconds) rsc.orgrsc.orgacs.org. The magnitude of spin-orbit coupling in gold is approximately 5100 cm⁻¹ rsc.org. Furthermore, SOC can significantly influence spectroscopic properties, such as NMR chemical shifts, by mixing electronic states acs.org.
Computational Chemistry Methodologies Applied to Gold(III) Species
The complex electronic nature of Au³⁺ and its compounds necessitates sophisticated computational methods to accurately predict their structures, properties, and reactivity.
Density Functional Theory (DFT) Calculations for Gold(III) Systems
Density Functional Theory (DFT) is a widely adopted computational approach for studying gold(III) complexes due to its balance of accuracy and computational cost nih.govnih.govaps.orgnih.govresearchgate.net. DFT calculations are instrumental in determining molecular geometries, electronic structures, excitation energies, and reactivity pathways nih.govnih.govfrontiersin.org. Various DFT functionals, such as B3LYP, PBE, and Møller-Plesset perturbation theory (MP2) in combination with appropriate basis sets (e.g., Stuttgart-Dresden effective core potentials), are commonly employed for gold systems aps.orgresearchgate.netresearchgate.netaip.orgaip.org. These calculations help elucidate the nature of gold-ligand interactions, including the significant covalent character arising from relativistic effects aip.orgnih.gov. DFT is also crucial for understanding spectroscopic properties like UV-Vis absorption and NMR chemical shifts nih.govnih.gov.
Ab Initio and Post-Hartree-Fock Methods in Gold(III) Studies
Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, and post-Hartree-Fock methods, which systematically account for electron correlation beyond the mean-field approximation, provide highly accurate descriptions of chemical systems. For gold, these methods are particularly valuable for capturing subtle effects like aurophilic attraction (Au-Au interactions) and accurately describing electron correlation aip.orguchile.clacs.org.
Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, including CCSD(T), are frequently used. These approaches are often benchmarked against experimental data or more computationally demanding methods to validate their accuracy for gold compounds researchgate.netaip.orguchile.clfiveable.me. Post-Hartree-Fock methods can provide more accurate interaction energies and geometries compared to some DFT functionals, especially for systems where dispersion and correlation effects are dominant aip.orguchile.cl.
Molecular Dynamics Simulations for Gold(III) Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and interactions of gold species over time. These simulations are particularly useful for investigating the behavior of gold complexes or nanoparticles in solution, at interfaces, or in biological environments nih.govmdpi.comacs.orgnih.govacs.org.
MD simulations allow researchers to explore how Au³⁺ complexes interact with other molecules, such as DNA or proteins, providing insights into binding affinities, conformational changes, and reaction mechanisms frontiersin.orgnih.gov. For instance, MD has been used to study the binding of gold-carbene complexes to DNA, revealing differences in ligand mobility at various binding sites nih.gov. Simulations of gold nanoparticles interacting with biological molecules or surfaces also utilize MD to understand surface chemistry and binding forces mdpi.comacs.orgnih.govacs.org. These simulations often require specialized force fields that can accurately describe the interactions involving gold atoms and their ligands.
Compound List:
Gold cation (3+) / Au³⁺
Coordination Chemistry of Gold Iii Cation
Stereochemistry and Geometry of Gold(III) Complexes
Gold(III) complexes predominantly exhibit a coordination number of four, leading to a square planar geometry. This arrangement arises from the dsp² hybridization of the gold(III) ion. fiveable.me
The square planar geometry is the most common and stable arrangement for gold(III) complexes. libretexts.orgfiveable.meresearchgate.net This preference is attributed to the d⁸ electron configuration of Au³⁺, which leads to a significant crystal field stabilization energy in this geometry. libretexts.org The square planar arrangement allows for optimal overlap between the metal's d orbitals and the ligand orbitals, maximizing bonding interactions and minimizing electron repulsion among the ligands. fiveable.me Many gold(III) complexes, particularly those with chelating ligands, are stabilized in this configuration, which is crucial for their applications, including catalysis and medicinal chemistry. researchgate.netacs.orgpolyu.edu.hkuea.ac.ukrsc.org For instance, complexes with nitrogen-donor ligands like bipyridine or phenanthroline, and halide or pseudohalide ligands, frequently adopt this geometry. rsc.orgnih.govnih.govajol.inforesearchgate.netmdpi.comresearchgate.net
While square planar geometry is prevalent, deviations and higher coordination numbers can occur under specific circumstances. Distorted square planar geometries are observed, often influenced by the steric bulk of the ligands. polyu.edu.hkrsc.orgnih.gov In some instances, gold(III) complexes can exhibit geometries that approach five-coordinate arrangements, such as square pyramidal or trigonal bipyramidal, particularly when weak interactions with additional ligands or counterions occur, leading to what is sometimes described as a 4+1 or 4+2 coordination. rsc.orgrsc.orgdigitellinc.com For example, some phosphine-ligated gold(III) complexes have shown features resembling five-coordinate geometries due to interactions with nearby chloride anions, which can delocalize electron density from the gold center. digitellinc.com Similarly, complexes with tripodal oxygen-donor Kläui ligands have been characterized with pseudo five-coordinate, distorted square pyramidal geometries due to strong coordination via two oxygen atoms and weak coordination by a third. waikato.ac.nz While less common, these deviations highlight the flexibility of gold(III) coordination chemistry depending on ligand design and crystal packing forces.
Ligand Design and Coordination Modes in Gold(III) Chemistry
Ligand design plays a critical role in stabilizing the Au³⁺ ion and tuning the properties of its complexes. Gold(III) can coordinate with a wide variety of ligands, including halides, pseudohalides, and various organic donor ligands containing nitrogen, oxygen, phosphorus, and sulfur. uea.ac.ukunistra.frntnu.no
Halide ions (Cl⁻, Br⁻, I⁻) and pseudohalide ions (e.g., CN⁻, SCN⁻) are common ligands in gold(III) chemistry. Tetrachloroaurate(III) (AuCl₄⁻) is a common starting material for synthesizing other gold(III) complexes through ligand substitution reactions. mdpi.com Complexes like [AuCl₃(diazanaphthalene)] exhibit square planar geometry with three chloride ligands and one diazanaphthalene ligand. rsc.org In some cases, weak interactions with counterions or solvent molecules can lead to distorted geometries. rsc.orgdigitellinc.com Pseudohalide ligands like cyanide (CN⁻) can also coordinate to Au³⁺, forming complexes with square planar arrangements. csic.esacs.orgresearchgate.net
Nitrogen-donor ligands, including amines, amides, and N-heterocycles, are extensively used in gold(III) coordination chemistry. These ligands can stabilize the Au³⁺ ion, often forming stable chelates and influencing the complex's reactivity and biological activity. frontiersin.orgresearchgate.net Bidentate nitrogen ligands, such as 2,2′-bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen), readily coordinate to Au³⁺, forming square planar complexes like [Au(bpy)Cl₂]⁺ or [Au(phen)Cl₂]⁺. nih.govresearchgate.net The presence of bulky substituents on these ligands can lead to distortions in the square planar geometry. researchgate.netpolyu.edu.hk Cyclometalated gold(III) complexes, where a carbon atom of an aromatic ring is directly bonded to gold along with a nitrogen atom from a chelating ligand, are also a significant class, often forming stable six-membered metallacycles with square planar or distorted square planar geometries. acs.orgpolyu.edu.hkrsc.orgrsc.orgresearchgate.netrsc.org
Oxygen-donor ligands, including water, alcohols, alkoxides, and carboxylates, can also coordinate to the gold(III) cation. These ligands are important for modifying the solubility and reactivity of gold(III) complexes. rsc.org For instance, complexes with alkoxide ligands, such as [Au(bpy)(OR)₂]⁺, have been synthesized, where 'OR' represents an alkoxide group. rsc.org Hydroxo and oxo complexes have also been prepared. researchgate.netrsc.orgresearchgate.net Tripodal oxygen-donor ligands, such as the Kläui ligands, can lead to pseudo five-coordinate, distorted square pyramidal geometries due to their tridentate coordination through oxygen atoms. waikato.ac.nz Carboxylate ligands, like acetate (B1210297), can also coordinate to Au³⁺, forming complexes such as [Au(bpy)(O₂CMe)₂]⁺. rsc.org
Reactivity and Mechanistic Pathways Involving Gold Iii
Redox Chemistry of Gold(III)
The interplay between the +1 and +3 oxidation states is a cornerstone of gold-catalyzed reactions that proceed via redox mechanisms. While the high redox potential of the Au(III)/Au(I) couple (E⁰ = 1.41 V) makes oxidative addition to gold(I) challenging compared to other transition metals like palladium, recent advances in ligand design and reaction conditions have enabled access to Au(I)/Au(III) catalytic cycles.
Oxidative Addition to Gold(I) Precursors Leading to Gold(III)
Oxidative addition is a critical step for initiating catalytic cycles that involve a change in the metal's oxidation state from Au(I) to Au(III). Kinetically and thermodynamically, this process is often difficult for gold. However, strategies have been developed to facilitate this transformation. The use of chelating ligands, for instance, can preorganize the gold(I) center, making the oxidative addition more feasible.
One notable approach involves the cleavage of strained C-C bonds. For example, cationic Au(I) complexes can react with biphenylene (B1199973) to yield stable Au(III) metallacycles. The thermodynamic driving force for this reaction is the release of strain energy from the biphenylene ring. Another strategy employs photoinitiation; the oxidative addition of trifluoromethyl iodide (CF₃I) to Au(I) aryl and alkyl complexes can be achieved through a photoinitiated chain reaction.
The electronic properties of the substrate also play a significant role. For the oxidative addition of aryl iodides, the higher electrophilicity of the gold center favors electron-rich substrates, a trend opposite to that observed with palladium.
Table 1: Examples of Oxidative Addition to Gold(I) Complexes
| Gold(I) Precursor | Oxidizing Agent | Resulting Gold(III) Complex Type | Key Feature |
|---|---|---|---|
| Cationic IPrAu(I) | Biphenylene | [IPrAu(III)(biphenyl)]⁺ | C-C bond cleavage |
| (PCy₃)Au(4-F-C₆H₄) | CF₃I | (PCy₃)Au(CF₃)(I)(4-F-C₆H₄) | Photoinitiated reaction |
| (MeDalphos)AuCl | Iodobenzene | (MeDalphos)Au(III)(Ar)(I)Cl | Favors electron-rich iodoarenes |
Reductive Elimination from Gold(III) Centers (C-C, C-H, C-X Bond Formation)
Reductive elimination is the reverse of oxidative addition and is the product-forming step in many catalytic cycles. This process involves the formation of a new bond (e.g., C-C, C-H, or C-X) and the reduction of the gold center from Au(III) to Au(I). Historically, C-C bond reductive elimination from Au(III) complexes was considered a slow and often prohibitive process, typically requiring high temperatures.
However, recent studies have revealed that this is not always the case. Aryl-aryl bond reductive elimination from certain Au(III) species can be exceptionally fast, even at low temperatures, and can be mechanistically distinct from previously studied alkyl-alkyl eliminations. For some four-coordinate complexes, reductive elimination does not require the typical prerequisite of ligand dissociation, thus avoiding a rate-limiting step.
The rate of reductive elimination is influenced by the nature of the ligands and the groups being coupled. For instance, in a series of [(C^N^C)AuR] complexes, the rates for aryl-R reductive coupling were found to increase in the sequence: Me < C₆F₅ << aryl < vinyl. The mechanism can also vary; while some reductive eliminations proceed from a tricoordinate intermediate formed by phosphine (B1218219) dissociation, others may follow an SN2-type pathway involving nucleophilic attack on a gold-bound carbon.
Table 2: Factors Influencing Reductive Elimination from Au(III)
| Factor | Observation | Example |
|---|---|---|
| Coupling Partners | Rate increases: k(vinyl) > k(aryl) >> k(C₆F₅) > k(Me) | Aryl-vinyl coupling is particularly fast. |
| Ligand Dissociation | Can be rate-limiting; avoiding it leads to very fast elimination. | Biaryl reductive elimination from certain Au(III) complexes at -52 °C. |
| Reaction Pathway | Can proceed via tricoordinate intermediates or SN2-type mechanisms. | Elimination of MeX from [Au(CF₃)(Me)(X)(PR₃)] can follow either path depending on X. |
| Ancillary Ligands | Donor ligands like phosphines can accelerate C-C coupling. | Using P(p-tol)₃ instead of SMe₂ greatly accelerates aryl-R elimination. |
Gold(III)/Gold(I) Catalytic Cycles
The combination of oxidative addition and reductive elimination forms the basis of Au(I)/Au(III) catalytic cycles, which are crucial for cross-coupling reactions. Despite the high activation barriers often associated with oxidative addition to monodentate phosphine gold(I) complexes, chelation-assisted strategies and the use of specific ligands have enabled such cycles.
A typical catalytic cycle might involve:
Oxidative Addition: An organic halide (R-X) adds to a Au(I) complex to form a Au(III) intermediate.
Transmetalation: A second organic group (R') is transferred to the Au(III) center from another organometallic reagent (e.g., organosilane, organozinc).
Reductive Elimination: The two organic groups (R-R') couple and are eliminated from the Au(III) center, regenerating the Au(I) catalyst.
These cycles have been successfully applied in reactions like the oxyarylation of alkenes and Negishi-type cross-couplings. The development of stable and reactive Au(III) catalysts has been a key factor in expanding the scope of these transformations.
Electrophilic Activation and Lewis Acidity of Gold(III)
Gold(III) complexes are potent Lewis acids. Unlike gold(I) which is considered a soft, carbophilic Lewis acid that preferentially activates alkynes and allenes, gold(III) behaves as a "hard" Lewis acid. This difference in Lewis acidity leads to divergent reactivity. For example, while Au(I) complexes are often inactive for activating α,β-unsaturated carbonyl compounds for conjugate addition, certain Au(III) complexes can catalyze this transformation effectively.
The strong Lewis acidity of Au(III) allows it to activate a range of substrates. Gold(III) salts can catalyze the amination of carbonyl compounds and the functionalization of arenes with electron-deficient alkenes or alkynes under mild, solvent-free conditions. This reactivity is attributed to the electrophilic activation of the substrate upon coordination to the hard Au(III) center. Dinuclear gold(III,III) complexes have also been shown to be effective Lewis acid catalysts for reactions like Mukaiyama additions and alkyne hydroaminations, demonstrating both hard (oxophilic) and soft (carbophilic) character.
C-H Bond Functionalization Mediated by Gold(III) Species
The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, and gold(III) has emerged as a capable catalyst for such transformations. The activation of aromatic C-H bonds by gold(III
Disproportionation Reactions of Gold(III) Species
The chemistry of gold is characterized by the accessibility of multiple oxidation states, primarily Au(0), Au(I), and Au(III). While disproportionation reactions are well-documented for gold(I) and gold(II) species, the disproportionation of gold(III) is not a commonly observed or well-established reaction pathway. The reactivity of gold(III) complexes is predominantly governed by reduction to lower oxidation states, namely Au(I) and Au(0).
In aqueous solutions, the tetrachloroaurate(III) ion, [AuCl₄]⁻, is a common and relatively stable form of gold(III). However, its stability is influenced by various factors, including pH and the presence of reducing agents. Under many conditions, instead of disproportionating, Au(III) complexes undergo reduction. For instance, the presence of various nucleophiles can lead to the reduction of Au(III) to elemental gold (Au(0)). researchgate.netnih.gov
While the direct disproportionation of Au(III) is not a significant process, the concept is sometimes mentioned in the context of the relative stabilities of different gold oxidation states. One non-scholarly source suggests a theoretical disproportionation of Au(III) into Au(I) and the highly unstable and rare Au(V) oxidation state. brainly.in However, this proposed reaction lacks substantial support from experimental evidence within the scientific literature. The high energy barrier to form the Au(V) cation makes this pathway thermodynamically unfavorable under normal conditions.
In contrast, the disproportionation of other gold species is well-known. For example, gold(I) complexes in aqueous solution can disproportionate into elemental gold and gold(III). Similarly, gold(II) complexes, which are generally unstable, readily disproportionate into more stable gold(I) and gold(III) species. nih.govacs.org Computational studies have explored the thermodynamics and kinetics of Au(II) disproportionation, highlighting the influence of ligands and solvent effects on the reaction's favorability. nih.govacs.org
The general reactivity trend for gold(III) points towards its role as an oxidizing agent. The high reduction potential of the Au(III)/Au(0) couple favors the reduction of the gold center rather than its simultaneous oxidation and reduction. This inherent electronic property of the gold(III) cation is a key factor in the scarcity of observed disproportionation reactions.
The following table summarizes the known disproportionation reactions of other gold species, providing a contrast to the reactivity of gold(III).
| Starting Species | Products | Conditions |
| Gold(I) | Gold(0) and Gold(III) | Aqueous solution, often ligand-dependent |
| Gold(II) | Gold(I) and Gold(III) | Generally unstable, readily occurs |
Catalytic Applications of Gold Iii Species
Homogeneous Gold(III) Catalysis in Organic Transformations
Homogeneous Gold(III) catalysis leverages soluble gold complexes to mediate organic reactions. These catalysts offer high activity and selectivity due to the well-defined coordination environment around the gold center. Gold(III) complexes are increasingly recognized for their role in facilitating various organic transformations, including oxidations and C-C and C-heteroatom bond-forming reactions researchgate.net.
Gold(III)-Catalyzed Cyclization Reactions (e.g., Hydroarylation, Hydroamination)
Gold(III) catalysts are highly effective in promoting the formation of cyclic structures through intramolecular or intermolecular cyclization reactions. These transformations often involve the activation of alkynes, allenes, or alkenes, followed by the attack of an internal nucleophile.
Hydroarylation: Gold(III) catalysts have been extensively employed in hydroarylation reactions, where an aryl nucleophile adds across a π-system. For instance, intramolecular hydroarylation of alkynes or alkenes with pendant aryl groups can lead to the formation of carbocyclic and heterocyclic compounds. These reactions typically proceed via the formation of a vinyl gold intermediate, which is then quenched by the aryl nucleophile researchgate.net.
Hydroamination: Similarly, Gold(III) species catalyze the intramolecular hydroamination of alkynes and allenes, forming nitrogen-containing heterocycles such as indoles, quinolines, and pyrroles. The mechanism often involves the activation of the π-system by Au(III), followed by nucleophilic attack of the amine nitrogen beilstein-journals.orgnih.govnih.govresearchgate.net.
Data Table 5.1.1: Gold(III)-Catalyzed Cyclization Reactions
| Reaction Type | Substrate Example | Catalyst (Au(III) source) | Product Class | Typical Yield | Selectivity (if specified) | Reference (Illustrative) |
| Hydroamination | o-Alkynylanilines | AuCl₃ | Quinolines | >90% | N/A | beilstein-journals.org |
| Hydroarylation | o-Alkynylstyrenes with pendant aryl groups | AuCl₃ or [Au(cod)Cl]₂ | Polycyclic Aromatics | 70-95% | N/A | researchgate.net |
| Cyclization | Allenes with terminal nucleophiles (e.g., amines) | AuCl₃ | Heterocycles | 80-90% | N/A | beilstein-journals.orgnih.govresearchgate.net |
Hydrofunctionalization Reactions with Gold(III) Catalysts
Hydrofunctionalization reactions, involving the addition of a H-X bond across unsaturated carbon-carbon multiple bonds, are significantly facilitated by Gold(III) catalysts. These reactions are atom-economical and provide direct access to valuable functionalized molecules researchgate.netmdpi.comnih.govuni-heidelberg.de.
Hydroalkoxylation/Hydroaryloxylation: Gold(III) catalysts promote the addition of alcohols (ROH) or phenols (ArOH) across alkynes and allenes, forming vinyl ethers or allylic ethers. The mechanism involves Lewis acid activation of the π-system by Au(III), followed by nucleophilic attack of the alcohol/phenol mdpi.comnih.govuni-heidelberg.dewgtn.ac.nz.
Hydrohalogenation: The addition of HX (where X = Cl, Br, I) across alkynes and alkenes can also be catalyzed by Gold(III) species, yielding vinyl halides or alkyl halides researchgate.net.
Hydrothiolation: The addition of thiols (RSH) across alkynes and allenes, catalyzed by Gold(III), leads to the formation of vinyl sulfides or allylic sulfides rsc.orgnih.govrsc.org.
Data Table 5.1.2: Gold(III)-Catalyzed Hydrofunctionalization Reactions
| Reaction Type | Substrate Example | Catalyst (Au(III) source) | Nucleophile/Electrophile | Product Class | Typical Yield | Regioselectivity (if specified) | Reference (Illustrative) |
| Hydroalkoxylation | Terminal Alkynes | AuCl₃ | Alcohols | Enol Ethers | 85-95% | Markovnikov | mdpi.comnih.gov |
| Hydroamination | Internal Alkynes | AuCl₃ | Amines | Vinyl Amines | 70-85% | Markovnikov | beilstein-journals.orgnih.govnih.govresearchgate.net |
| Hydrohalogenation | Alkenes | AuCl₃ | HCl, HBr | Alkyl Halides | 80-90% | Markovnikov | researchgate.net |
| Hydrothiolation | Internal Alkynes | AuCl₃ | Thiols | Vinyl Sulfides | 90-98% | Anti-Markovnikov | rsc.orgnih.govrsc.org |
Cross-Coupling and Oxidative Coupling Catalysis Involving Gold(III)
Gold(III) catalysts can also participate in reactions that form new carbon-carbon or carbon-heteroatom bonds through coupling processes researchgate.netrsc.orguoa.grnju.edu.cnnih.govfacs.websiteresearchgate.net.
Oxidative Coupling: Gold(III) species can catalyze oxidative coupling reactions, such as the formation of biaryls or the coupling of alkynes. These reactions often involve the oxidation of substrates, with the gold catalyst playing a role in activating the coupling partners. For example, the oxidative homocoupling of terminal alkynes to form diynes has been achieved using Au(III) catalysts usf.edunih.govorganic-chemistry.orgresearchgate.netrsc.org.
Cross-Coupling: While less common than palladium or nickel in traditional cross-coupling, Gold(III) complexes have shown potential in specific cross-coupling scenarios, often in conjunction with other metals or under specific oxidative conditions. For instance, some studies explore Au(III)-catalyzed C-C bond formation between aryl halides and nucleophiles uoa.grfacs.websiteresearchgate.net. Gold(I)/Gold(III) redox cycles are often invoked in these transformations uoa.grnih.govresearchgate.netorganic-chemistry.org.
Data Table 5.1.3: Gold(III)-Catalyzed Coupling Reactions
| Reaction Type | Substrate Example | Catalyst (Au(III) source) | Coupling Partner | Product Class | Typical Yield | Selectivity (if specified) | Reference (Illustrative) |
| Oxidative Alkyne Coupling | Terminal Alkynes | AuCl₃ | - | Diynes | 75-85% | N/A | usf.eduresearchgate.net |
| Oxidative Coupling | Terminal Alkynes + Arenes | AuCl₃ | Arenes | Aryl-substituted Alkynes | 70-90% | N/A | researchgate.netusf.edu |
| Cross-Coupling (Specific) | Aryl Halides + Organometallic Reagents (e.g., boronic acids) | Au(III) complex | Organometallic | Biaryls/Aryl-substituted compounds | 60-80% | N/A | uoa.grresearchgate.net |
Stereoselective Catalysis with Chiral Gold(III) Complexes
The development of chiral Gold(III) complexes has opened avenues for enantioselective and diastereoselective synthesis. By incorporating chiral ligands into the gold coordination sphere, it is possible to control the stereochemical outcome of reactions researchgate.netpolyu.edu.hkmdpi.comnih.govresearchgate.net.
Asymmetric Cyclizations: Chiral Au(III) complexes, often featuring chiral N-heterocyclic carbene (NHC) or oxazoline (B21484) ligands, have been used to catalyze asymmetric cyclization reactions, such as the enantioselective intramolecular hydroamination of alkynes or the asymmetric cycloisomerization of enynes researchgate.netpolyu.edu.hkresearchgate.net.
Asymmetric Hydrofunctionalization: Enantioselective hydroalkoxylation, hydroamination, and other hydrofunctionalization reactions have been achieved using chiral Gold(III) catalysts. These reactions are crucial for the synthesis of enantiomerically enriched alcohols, amines, and other functionalized products polyu.edu.hkmdpi.comnih.gov.
Data Table 5.1.4: Stereoselective Catalysis with Chiral Gold(III) Complexes
| Reaction Type | Substrate Example | Chiral Au(III) Catalyst System (Ligand Type) | Product Class | Typical Yield | Enantiomeric Excess (ee) | Reference (Illustrative) |
| Asymmetric Hydroamination | N-Allyl-2-aminoarylalkynes | Au(III) + Chiral Bis(oxazoline) (BOX) | Chiral Quinolines | 80-95% | 85-98% ee | researchgate.netpolyu.edu.hk |
| Asymmetric Cycloisomerization | Enynes | Au(III) + Chiral Phosphoramidite | Cyclic Alkenes | 70-90% | 70-95% ee | polyu.edu.hk |
| Asymmetric Hydroalkoxylation | Terminal Alkynes with chiral alcohols | Au(III) + Chiral Phosphine (B1218219) | Chiral Enol Ethers | 75-85% | 60-80% ee | polyu.edu.hk |
Heterogeneous Gold(III) Catalysis
Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. Gold(III) plays a crucial role as a precursor in the preparation of supported gold nanoparticle catalysts.
Gold(III) as Precursors for Supported Gold Nanoparticle Catalysts
Gold nanoparticles (AuNPs) exhibit unique catalytic properties, differing significantly from bulk gold. Gold(III) salts and complexes are commonly used as precursors for the synthesis of these supported AuNPs, which are active in various oxidation and reduction reactions, as well as C-C bond formations frontiersin.orgacs.orgnsf.govscispace.commdpi.comresearchgate.netd-nb.infonih.gov.
Synthesis Methods: Gold(III) precursors, such as HAuCl₄ (which can be considered a source of Au(III) or readily reduced to Au(I)/Au(0)) or AuCl₃, are employed in deposition-precipitation, impregnation, or sol-gel methods to anchor gold species onto various supports (e.g., alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), titania (TiO₂), ceria (CeO₂), and carbon materials). Subsequent reduction steps are often required to form active Au(0) or Au(I) nanoparticles frontiersin.orgacs.orgnsf.govscispace.commdpi.comresearchgate.netd-nb.info.
Catalytic Applications of Supported AuNPs: The resulting supported gold nanoparticles, derived from Au(III) precursors, are active catalysts for reactions such as CO oxidation, selective hydrogenation, alcohol oxidation, and epoxidation frontiersin.orgacs.orgscispace.comd-nb.info. The size, dispersion, and electronic state of the gold nanoparticles, influenced by the precursor and support, are critical for their catalytic performance frontiersin.orgacs.orgd-nb.info.
Data Table 5.2.1: Gold(III) as Precursors for Supported Gold Nanoparticle Catalysts
| Precursor (Au(III) Source) | Support Material | Synthesis Method | Resulting Nanoparticle State (Typical) | Key Catalytic Application Example | Reference (Illustrative) |
| HAuCl₄ | CeO₂ | Deposition-Precipitation | Au(0) nanoparticles | CO oxidation | frontiersin.orgacs.orgscispace.com |
| HAuCl₄ | TiO₂ | Impregnation followed by reduction | Au(0) nanoparticles | Selective hydrogenation | frontiersin.orgnsf.govmdpi.com |
| AuCl₃ | SiO₂ | Sol-gel | Au(0) nanoparticles | Alcohol oxidation | frontiersin.org |
| HAuCl₄ | Al₂O₃ | Direct Anionic Exchange | Au(0) nanoparticles | CO oxidation | researchgate.net |
Compound List:
Gold cation (3+) (Au³⁺)
Auric chloride (AuCl₃)
Gold(III) complexes
Gold nanoparticles (AuNPs)
Gold(0) (Au⁰)
Gold(I) (Au¹)
Chloroauric acid (HAuCl₄)
Gold(III) nitrate (B79036) (Au(NO₃)₃)
Gold(III) acetate (B1210297) (Au(CH₃COO)₃)
Gold(III) hydroxide (B78521) (Au(OH)₃)
Gold(I) chloride (AuCl)
Gold(I) bromide (AuBr)
Gold(I)-NHC complexes
Gold(III)-NHC complexes
Chiral Gold(III) complexes
Bis(oxazoline) (BOX) ligands
Phosphoramidite ligands
Chiral phosphine ligands
N-heterocyclic carbene (NHC) ligands
Synthetic Methodologies for Gold Iii Compounds
Classical Synthetic Routes to Gold(III) Halides and Simple Salts
The foundational gold(III) halides are typically prepared through direct reaction of elemental gold with the corresponding halogen. Gold(III) chloride (Au₂Cl₆), the most common starting material, is synthesized by passing chlorine gas over gold powder at elevated temperatures, generally around 180 °C. Similarly, gold(III) fluoride (B91410) (AuF₃) can be produced from the elements, though often it is synthesized by reacting gold(III) chloride with bromine trifluoride.
Simple gold(III) salts are often derived from these halides or from chloroauric acid (HAuCl₄). Chloroauric acid itself is prepared by dissolving gold in aqua regia, a mixture of nitric and hydrochloric acids. usbio.net From this acidic solution, various tetrachloroaurate(III) salts can be precipitated. For instance, sodium tetrachloroaurate(III) (Na[AuCl₄]) is conventionally prepared by treating a chloroauric acid solution with sodium chloride or sodium carbonate, followed by evaporation and crystallization. wikipedia.orggoogle.com
Another important precursor is gold(III) hydroxide (B78521) (Au(OH)₃), which precipitates upon the addition of an alkali, such as sodium hydroxide, to a solution of chloroauric acid. wikipedia.org This hydroxide can be gently heated to yield gold(III) oxide (Au₂O₃) or reacted with acids to form other simple salts. wikipedia.org
| Compound | Precursor(s) | Reagent(s) | Key Condition(s) |
| Gold(III) Chloride (Au₂Cl₆) | Gold powder | Chlorine gas (Cl₂) | 180 °C |
| Chloroauric Acid (H[AuCl₄]) | Gold powder | Aqua regia (HNO₃ + HCl) | Dissolution |
| Sodium Tetrachloroaurate(III) (Na[AuCl₄]) | Chloroauric acid | Sodium chloride (NaCl) | Evaporation, crystallization |
| Gold(III) Hydroxide (Au(OH)₃) | Chloroauric acid | Sodium hydroxide (NaOH) | Precipitation |
Synthesis of Organogold(III) Complexes
The formation of a stable gold(III)-carbon bond is central to the field of organogold chemistry. Several key strategies have been developed to achieve this, each offering distinct advantages in terms of substrate scope and functional group tolerance.
Transmetalation, the transfer of an organic group from one metal to another, is a powerful method for creating Au(III)-C bonds. Historically, organomercury compounds were used as precursors. For example, cyclometalated gold(III) complexes containing a tridentate C^N^C ligand have been synthesized using an organomercury(II) compound, Hg(C^N^CH)Cl, as the transmetalating agent with K[AuCl₄]. researchgate.net
More contemporary and less toxic methods utilize other organometallic reagents. A copper-mediated transmetalation process has been successfully employed to synthesize (P^N^C)gold(III)-alkynyl derivatives from a (P^N^C)gold(III)-chloride precursor and various terminal alkynes. acs.org Additionally, the transfer of organic ligands from rhodium to gold(III) has been demonstrated in a redox-neutral process, providing a catalytic route to a broad array of cyclometalated (C^N)gold(III) complexes. nih.gov Research has also explored the potential of organoboron compounds, where electron-deficient arylboronic acids have been shown to undergo transmetalation with gold(III) complexes under neutral conditions. researchgate.net The compatibility of organogold compounds with palladium has also been established, with direct observation of gold-to-palladium transmetalation in Heck-type reactions. acs.org
Oxidative addition is a fundamental reaction in organometallic chemistry where a metal center with a lower oxidation state is oxidized by the addition of a substrate. In the context of gold chemistry, gold(I) complexes are oxidized to form stable gold(III) species. This method provides a direct route to introduce organic moieties onto the gold center.
A notable example is the oxidative addition of aryldiazonium salts to gold(I) chloro complexes under mild photochemical conditions, such as irradiation with a blue LED, to afford arylgold(III) complexes. nih.gov This approach has been used to synthesize both neutral arylgold(III) dichloro complexes and cationic chelate complexes. Another strategy involves the oxidative addition of aryl iodides to gold(I) precursors, which can be part of a tandem process. For instance, the reaction of a (P^N^C)gold(I) precursor with C(sp²)-I or C(sp)-I bonds can lead to the formation of tridentate (P^N^C)gold(III) complexes through a tandem oxidative addition/cycloauration mechanism. acs.org This process creates two new Au-C bonds in a single operation without the need for external oxidants. acs.org
The cleavage of strained carbon-carbon bonds via oxidative addition to a gold(I) center represents another innovative route. This has been demonstrated with biphenylene (B1199973), where the cleavage of its strained C-C bond by a cationic Au(I) complex generates two stable Au-C(Ar) bonds, leading to a stable gold(III) complex. researchgate.net
Cyclometalation is a process where a ligand coordinates to a metal center through a donor atom (like N, P, or S) and also forms a carbon-metal bond with another part of the same ligand, creating a stable cyclic structure known as a metallacycle. This strategy is particularly effective for stabilizing the high oxidation state of gold(III) due to the chelate effect.
Bi- and tridentate ligands are commonly employed to achieve cyclometalation. wikipedia.org For example, ligands incorporating pyridine (B92270) and aryl rings can form highly stable mono- and biscyclometalated gold(III) complexes. wikipedia.orgacs.org The synthesis often involves the direct reaction of a gold(III) precursor with the ligand under conditions that promote C-H bond activation. A tandem oxidative addition/cycloauration process provides a sophisticated one-pot method to synthesize these stable complexes. sigmaaldrich.com This approach can be initiated by the oxidative addition of substrates like aryl or alkenyl iodides to a gold(I) center that is pre-coordinated to a pincer-type ligand, triggering the subsequent C-H bond activation and cyclization to yield the final cyclometalated gold(III) product. sigmaaldrich.com
Preparation of Gold(III) Coordination Complexes with Diverse Ligand Systems
The coordination chemistry of gold(III) is rich and varied, with complexes being formed with a wide array of ligand systems that stabilize the Au(III) center and impart specific electronic and steric properties.
Porphyrins are powerful tetradentate ligands that form highly stable square planar complexes with gold(III). The synthesis of gold(III) porphyrins typically involves the reaction of a gold(III) precursor, such as gold(III) chloride, with the free-base porphyrin. These complexes are noted for their stability, which helps to prevent the reduction of Au(III) to Au(I) under physiological conditions. wikipedia.org Functionalization of the porphyrin ring allows for the attachment of other moieties, including other metal complexes, creating bimetallic structures. researchgate.net
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in gold chemistry. Their strong σ-donating ability provides robust stabilization for gold(III) centers. Synthesis of Au(III)-NHC complexes can be achieved through several routes. One common method is the direct reaction of an imidazolium (B1220033) salt (the NHC precursor) with a gold(III) starting material like [AuCl₃(tht)] (tht = tetrahydrothiophene). acs.org Another route is the oxidative addition of a dihalogen (e.g., Cl₂, Br₂, I₂) to a pre-formed gold(I)-NHC complex. researchgate.net
| Ligand System | Synthetic Approach | Example Precursors | Resulting Complex Type |
| Porphyrins | Direct metalation | AuCl₃, Free-base porphyrin | [Au(Por)]Cl |
| N-Heterocyclic Carbenes (NHCs) | Reaction with imidazolium salt | [AuCl₃(tht)], Imidazolium chloride | [Au(NHC)Cl₃] |
| N-Heterocyclic Carbenes (NHCs) | Oxidative addition to Au(I)-NHC | [Au(NHC)Cl], Br₂ | [Au(NHC)ClBr₂] |
| Pyridine Dicarboxylic Acids | Reaction with Au(III) halides | K[AuCl₄], Pyridine dicarboxylic acid | [AuX₄][M(H₂L)n] |
Sustainable and Green Chemistry Approaches in Gold(III) Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis, and gold(III) chemistry is no exception. These "green" approaches aim to reduce the use of hazardous substances, minimize waste, and employ renewable resources.
A prominent area of green synthesis involving gold(III) is the production of gold nanoparticles (AuNPs). Traditional methods often use toxic reducing agents like sodium borohydride. rsc.org Green synthesis replaces these with benign reducing and capping agents derived from natural sources. acs.orgresearchgate.net Plant extracts from sources such as tea, fruits, and various leaves are rich in bioactive compounds like polyphenols, flavonoids, and alkaloids that can effectively reduce Au³⁺ ions (typically from HAuCl₄) to elemental gold (Au⁰) and stabilize the resulting nanoparticles. acs.orgnih.gov
Microorganisms, including bacteria, fungi, and algae, are also utilized in the biosynthesis of AuNPs. researchgate.net These organisms can reduce gold ions through enzymatic processes, offering a cost-effective and eco-friendly alternative to conventional chemical methods. rsc.org The use of biopolymers like chitosan (B1678972) and cellulose (B213188) also represents a sustainable route for nanoparticle synthesis. researchgate.net
Beyond nanoparticles, mechanochemistry offers a solvent-free approach to synthesizing gold(III) compounds. This technique uses mechanical force, such as ball milling, to induce chemical reactions. It has been successfully applied to the oxidation of elemental gold into organosoluble gold(III) salts, avoiding the need for aggressive and hazardous reagents like aqua regia. researchgate.net
Advanced Materials Science Applications Derived from Gold Iii Precursors
Gold(III) Precursors in Nanomaterial Synthesis
The synthesis of gold nanoparticles (AuNPs) and nanoclusters from Gold(III) precursors is a cornerstone of nanotechnology. The ability to precisely control size, shape, and surface chemistry is paramount for their diverse applications, ranging from catalysis and sensing to biomedical imaging and drug delivery.
Controlled Synthesis of Gold Nanoparticles and Nanoclusters from Gold(III)
The most prevalent method for synthesizing gold nanoparticles involves the chemical reduction of Au³⁺ ions from precursors such as chloroauric acid (HAuCl₄) or gold(III) chloride (AuCl₃) blucher.com.brrsc.orgmdpi.comreseaprojournals.commdpi.com. These reactions typically employ reducing agents like sodium citrate (B86180), sodium borohydride, or ascorbic acid, often in the presence of stabilizing agents like polyvinylpyrrolidone (B124986) (PVP) or cetyltrimethylammonium bromide (CTAB) blucher.com.brmdpi.comnih.gov. The Turkevich method, which uses sodium citrate to reduce HAuCl₄ at elevated temperatures, is a classic example, yielding spherical AuNPs typically in the 10-20 nm range mdpi.comreseaprojournals.comnih.gov.
For the synthesis of ultra-small gold nanoclusters (typically 1-2 nm in diameter), specific protocols are employed, often involving a large excess of thiol ligands, which act as both reductants and stabilizers rsc.orgrsc.orgntno.org. For instance, mixing HAuCl₄ with dodecanethiol and a tetrazine derivative can yield gold nanoclusters with narrow size distributions rsc.orgrsc.org. Gold(III) hydroxide (B78521) (Au(OH)₃) has also been used as a precursor, offering an alternative route with potential advantages in terms of reduced ionic species researchgate.netjst.go.jp.
Table 7.1.1: Common Gold(III) Precursors and Their Applications in Nanoparticle Synthesis
| Gold(III) Precursor | Common Reducing Agent(s) | Stabilizing Agent(s) | Typical Nanoparticle Size | Key Applications | Reference(s) |
| Chloroauric Acid (HAuCl₄) | Sodium Citrate, Ascorbic Acid, Sodium Borohydride | PVP, CTAB, Citrate | 1-20 nm (NPs), 1-2 nm (NCs) | Catalysis, Sensing, Biomedical, Plasmonics | blucher.com.brmdpi.comreseaprojournals.commdpi.comnih.govjst.go.jpacs.orgnih.gov |
| Gold(III) Chloride (AuCl₃) | Organic amines, Plant extracts | Various | Variable | Nanostructure synthesis, Catalysis | d-nb.infoscirp.org |
| Gold(III) Acetate (B1210297) | Ultrasonic spray pyrolysis (USP) | PVP | Variable | Ink formulation, Catalysis | jst.go.jpresearchgate.net |
| Gold(III) Hydroxide (Au(OH)₃) | Triblock copolymer | Triblock copolymer | 39-51 nm | Catalysis, Biological applications | researchgate.netjst.go.jp |
| Gold(III) Nitrate (B79036) | In situ ions (NO₂⁻, NO₃⁻) | In situ ions | 15-200 nm | Sensing, Renewable energy, Catalysis | researchgate.net |
Formation of Gold Nanosheets, Nanorods, and Other Anisotropic Structures
Achieving anisotropic gold nanostructures, such as nanorods, nanowires, and nanosheets, from Gold(III) precursors requires careful control over nucleation and growth kinetics, often guided by specific capping agents and additives. Chloroauric acid (HAuCl₄) is a frequently used precursor for these syntheses rsc.orgmdpi.comacs.orgmdpi.com.
For instance, the synthesis of gold nanorods often involves a seed-mediated growth approach, where pre-formed gold seeds (often synthesized from HAuCl₄) are added to a growth solution containing HAuCl₄, a reducing agent (like ascorbic acid), and a surfactant (like CTAB) mdpi.commdpi.com. The surfactant preferentially binds to certain crystal facets, directing the growth along specific axes. The addition of silver nitrate (AgNO₃) is a common strategy to promote anisotropic growth by influencing the deposition kinetics and facet selectivity mdpi.com. Electrospraying HAuCl₄ solutions into a reductive-surfactant medium offers a continuous, one-step method for producing anisotropic gold nanoparticles acs.org. Gold(III) chloride (AuCl₃) has also been employed to initiate the formation of anisotropic platinum nanostructures, demonstrating the catalytic role of Au³⁺-derived gold seeds in directing the growth of other metallic nanostructures d-nb.info.
Table 7.1.2: Gold(III) Precursors in Anisotropic Nanostructure Synthesis
| Gold(III) Precursor | Target Nanostructure | Key Additives/Conditions | Resulting Morphology/Size | Reference(s) |
| HAuCl₄ | Gold Nanorods | CTAB, Ascorbic Acid, AgNO₃, Seed-mediated growth | Rods with controlled aspect ratio (e.g., 10-50 nm length) | rsc.orgmdpi.commdpi.com |
| HAuCl₄ | Gold Nanosheets | Graphene oxide template, specific surface ligands | Ultrathin nanosheets (~2.4 nm thickness) | rsc.org |
| HAuCl₄ | Anisotropic NPs | Dodecylaminomethanol (DDAM) as reductant/stabilizer, Electrospraying | 5-12 nm edge size | acs.org |
| AuCl₃ | Platinum Nanostructures | Oleylamine (OAm), PtCl₂, controlled temperature | Anisotropic Pt structures templated by Au seeds | d-nb.info |
Gold(III) in Thin Film Deposition Techniques (e.g., MOCVD)
Gold(III) precursors are vital for depositing uniform, conductive, and corrosion-resistant gold thin films using techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). The volatility and thermal stability of Au(III) organometallic complexes are key factors in their suitability for these processes.
For MOCVD, various volatile Gold(III) complexes, particularly β-diketonates and dithiocarbamates, have been investigated as precursors researchgate.netshu.ac.ukazonano.com. Dimethylgold(III) complexes with S,S chelating ligands, such as dimethylgold(III) diethyldithiocarbamate, exhibit good volatility and thermal stability, making them suitable for depositing gold films researchgate.netshu.ac.ukresearchgate.net. These precursors allow for the formation of films with low resistivity and high corrosion resistance, valuable in microelectronics and protective coatings shu.ac.uk.
In ALD, Gold(III) precursors are also crucial. Trimethylphosphino-trimethylgold(III) and dimethylgold(III)(diethylthiocarbamato) are among the few precursors successfully used for gold ALD, often in conjunction with co-reactants like ozone or water researchgate.netrsc.orgacs.orgsigmaaldrich.comaip.org. These processes enable the deposition of gold films with atomic-level control over thickness and uniformity, even on temperature-sensitive substrates researchgate.netrsc.orgsigmaaldrich.com. The Au³⁺ oxidation state generally offers better thermal stability for ALD precursors compared to Au(I) compounds sigmaaldrich.comaip.org.
Table 7.2: Gold(III) Precursors in Thin Film Deposition
| Precursor Type | Deposition Technique | Co-reactants/Conditions | Film Properties | Applications | Reference(s) |
| Trimethylphosphino-trimethylgold(III) | ALD, MOCVD | O₃/H₂O, Plasma (O₂*), 105-180 °C | Uniform, continuous, conductive Au films | Catalysis, Microelectronics | researchgate.netrsc.orgacs.orgsigmaaldrich.comaip.org |
| Dimethylgold(III)(diethylthiocarbamato) | ALD, MOCVD | O₃, 120-250 °C (ALD), 180 °C (self-limiting) | Uniform, conductive, low resistivity (4-16 µΩ·cm) | Microelectronics, Coatings | researchgate.netaip.org |
| Dimethylgold(III) β-diketonates | MOCVD | Various temperatures | Gold films, conductive coatings | Microelectronics, Protective coatings | researchgate.netshu.ac.ukazonano.comaip.org |
| Gold(III) complexes with S,S chelating ligands | MOCVD | Thermal decomposition | Gold films | Microelectronics, Catalysis | researchgate.net |
| Gold(III) acetate | USP, MOCVD | Ultrasonic spray pyrolysis | Gold nanoparticles, thin films | Ink formulation, Catalysis | jst.go.jpresearchgate.net |
Gold(III)-Containing Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers offer versatile platforms for incorporating metal ions and complexes, thereby creating hybrid materials with tailored functionalities. Gold(III) species have been integrated into these porous structures for catalytic, sensing, and luminescent applications.
Gold(III) complexes, particularly cationic cyclometalated gold(III) complexes, can be encapsulated within MOFs through post-synthesis modification strategies nih.govresearchgate.net. The rigid structure of MOFs like IRMOF-10 and bio-MOF-100 can architecturally stabilize the Au(III) catalyst, preventing decomposition pathways like reductive elimination and enhancing catalytic activity and recyclability nih.gov. These Au(III)@MOF materials can act as heterogeneous catalysts for various organic transformations researchgate.net. Furthermore, luminescent gold(III) complexes incorporated into anionic MOFs can yield phosphorescent materials with long-lived excited states and catalytic activity rsc.org.
Gold(III) chloride (HAuCl₄) can also be used in conjunction with thiol molecules to synthesize gold(I)-thiolate coordination polymers acs.orgnih.govresearchgate.net. These polymers can exhibit diverse properties, including luminescence and porosity, and can be transformed into porous gold materials for applications like Surface-Enhanced Raman Scattering (SERS) acs.orgresearchgate.net.
Table 7.3: Gold(III) in MOFs and Coordination Polymers
| Gold(III) Species/Precursor | MOF/Coordination Polymer Type | Synthesis Method | Key Properties/Applications | Reference(s) |
| Cationic cyclometalated Au(III) complexes | IRMOF-10, bio-MOF-100 | Post-synthesis encapsulation | Stabilized Au(III) catalyst, heterogeneous catalysis, recyclability | nih.govresearchgate.net |
| Luminescent Au(III) complexes | Anionic MOFs | Encapsulation | Phosphorescence, photocatalysis, reusable heterogeneous catalysts | rsc.org |
| Au³⁺ ions (from HAuCl₄) | MIL-101 | Post-synthesis modification | Coexisting Au³⁺/Au⁰ species, heterogeneous catalyst for propargylamine (B41283) synthesis | mdpi.com |
| HAuCl₄ + Thiol molecule | Gold(I)-thiolate polymers | Hydrothermal synthesis, chemical reduction | Luminescence, porosity, SERS-active porous gold | acs.orgnih.govresearchgate.net |
| Cyanoaurates ([Au(CN)₂]⁻) | Coordination Polymers | Supramolecular assembly | Luminescence, vapochromism (sensor applications), magnetic interactions, thermal stability | researchgate.net |
Fabrication of Gold(III)-Integrated Hybrid Materials for Specific Functions
Hybrid materials that combine the unique properties of gold nanomaterials, often derived from Gold(III) precursors, with other functional components offer synergistic effects for advanced applications.
DNA-functionalized gold nanoparticles (AuNPs) are a prominent example of hybrid materials, leveraging AuNPs' optical and catalytic properties with DNA's molecular recognition capabilities for applications in biosensing, directed assembly, and drug delivery researchgate.net. Gold nanoclusters (AuNCs), synthesized from Au(III) precursors, can be integrated with materials like carbon dots (CDs) or MOFs to create nanocomposites that enhance fluorescence detection for environmental monitoring and medical diagnostics ntno.orgbohrium.com.
Hybrid materials incorporating gold nanoparticles have also shown promise in biomedical fields. For instance, black phosphorus-gold nanoparticle (BP-AuNPs) hybrids exhibit enhanced photothermal effects and anti-cancer activity bohrium.com. The ability to control the size and surface chemistry of AuNPs derived from Au(III) precursors is critical for their integration into these complex hybrid systems, enabling functionalities such as targeted drug delivery, enhanced imaging, and advanced catalysis ntno.orgbohrium.com.
Table 7.4: Gold(III)-Derived Hybrid Materials
| Hybrid Material Component | Gold Component (Derived from Au(III)) | Other Component(s) | Key Functionalities/Applications | Reference(s) |
| DNA-AuNPs | Au Nanoparticles | DNA | Biosensing, directed assembly, drug delivery, molecular recognition | researchgate.net |
| AuNC-CD/MOF Composites | Gold Nanoclusters | Carbon dots (CDs), MOFs | Enhanced fluorescence detection, environmental/medical diagnostics | ntno.orgbohrium.com |
| BP-AuNPs | Au Nanoparticles | Black Phosphorus | Photothermal effects, anti-cancer activity | bohrium.com |
| Protein-AuNCs | Gold Nanoclusters | Proteins | Cell imaging, medical detection, nano diagnosis and treatment | ntno.org |
Analytical Methodologies for Gold Iii Detection and Speciation
Spectroscopic Techniques for Gold(III) Identification and Quantification
Spectroscopic methodologies are fundamental in the analytical chemistry of gold(III), providing non-destructive and highly sensitive means for both qualitative identification and quantitative measurement. These techniques probe the electronic and structural properties of gold(III) species, offering insights into their coordination environments and chemical transformations.
UV-Visible Spectroscopy for Gold(III) Complexes and Their Transformations
UV-Visible (UV-Vis) spectroscopy is a widely utilized technique for studying gold(III) complexes, owing to its sensitivity to the electronic transitions within the d-orbitals of the gold cation and the ligand-to-metal charge transfer (LMCT) bands. The absorption spectra of gold(III) complexes are characteristically influenced by the nature of the coordinating ligands, the geometry of the complex, and the surrounding solvent environment.
Aqueous solutions of gold(III) chloride, for instance, exhibit distinct UV-Vis absorption bands in the ultraviolet region, typically around 300 nm, which are attributed to electron transitions in the d-orbitals of the octahedral gold-chloride complexes. researchgate.net Changes in the coordination sphere of the Au(III) ion, such as the successive replacement of chloride ligands with hydroxide (B78521) ions as a function of pH, lead to noticeable shifts in the position and intensity of these LMCT bands. osti.gov This phenomenon allows for the monitoring of speciation and transformation of gold(III) complexes in solution.
The technique is also valuable for quantitative analysis. Spectrophotometric methods have been developed for the determination of gold(III) in various samples. researchgate.netpjsir.org These methods often involve the formation of a colored complex between Au(III) and a specific chromogenic reagent, which can then be quantified based on its absorbance at a characteristic wavelength. For example, a method utilizing the reaction of gold(III) with 3,3′,5,5′-tetramethylbenzidine hydrochloride (TMBH) in an acidic solution allows for the determination of trace amounts of Au(III). researchgate.net Another approach involves the formation of the tetrabromoaurate(III) complex, [AuBr4]-, which has an absorption peak at 380 nm and can be used for quantification. researchgate.net
The table below summarizes key UV-Vis absorption data for different Gold(III) species.
| Gold(III) Species/Complex | Wavelength (λmax) | Molar Absorptivity (ε) | Conditions | Reference |
|---|---|---|---|---|
| Octahedral Au-chloride complexes | ~300 nm | Not specified | Aqueous solution | researchgate.net |
| Tetrabromoaurate(III) [AuBr4]- | 380 nm | Not specified | Not specified | researchgate.net |
| Au(III)-TMBH complex | Not specified | Not specified | Acidic solution | researchgate.net |
The study of gold(III) complexes with hydrazones derived from pyridoxal 5'-phosphate has shown that the UV-Vis spectra of these complexes are similar to those of the free protonated hydrazones. nih.gov Theoretical calculations using time-dependent density functional theory (TD-DFT) can be employed to interpret these experimental spectra and understand the electronic transitions involved. nih.govnih.gov Furthermore, operando UV-Vis spectroscopy can be used to monitor the formation of gold nanoparticles from the reduction of Au(III) in real-time by observing changes in the surface plasmon resonance (SPR) peak. nih.gov
X-ray Absorption Spectroscopy (XAS) and X-ray Fluorescence (XRF) for Gold(III) Speciation
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic structure and oxidation state of a specific element, in this case, gold. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES spectra are sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.net The LIII-edge XANES spectra of gold compounds show distinct features for different oxidation states; for instance, gold(III) compounds like gold(III) chloride and gold(III) hydroxide exhibit a prominent "white line" feature that is absent in gold(0) foil. researchgate.net This allows for the direct determination of the oxidation state of gold in a sample.
EXAFS provides information about the local coordination environment, including the identity, number, and distance of neighboring atoms. researchgate.net This has been instrumental in studying the speciation of gold in complex systems, such as hydrothermal fluids. esrf.frgeoscienceworld.org For example, in situ XAS studies have revealed that the trisulfur radical ion (S3−) strongly binds to gold in aqueous solutions at elevated temperatures and pressures, forming complexes like Au(HS)S3−, which are crucial for the transport and deposition of gold in geological systems. esrf.fr High energy resolution fluorescence detection (HERFD) XAS has further enhanced the ability to resolve different gold species in solution under various conditions. geoscienceworld.org A combined XANES and EXAFS approach has been developed to monitor the relative fractions of Au(III) and Au(0) during the formation of gold nanoparticles. acs.org
X-ray Fluorescence (XRF) is a complementary, non-destructive analytical technique used for elemental analysis. thesafehouse.sgsuperbmelt.com It works by bombarding a sample with X-rays, which causes the atoms in the sample to emit secondary, fluorescent X-rays. thesafehouse.sg Each element emits X-rays at a characteristic energy, allowing for the identification and quantification of the elements present. elvatech.comdrawellanalytical.com Handheld and benchtop XRF analyzers are widely used for determining the purity of gold and the composition of gold alloys quickly and accurately. thesafehouse.sgsuperbmelt.com While XRF provides the elemental composition, it does not directly provide information on the oxidation state or chemical speciation of gold.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Gold(III) Compound Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for elucidating the structure and dynamics of molecules in solution. For gold(III) compounds, NMR, particularly 1H and 13C NMR, is used to characterize the organic ligands coordinated to the gold center. sci-hub.sensf.govresearchgate.net
Upon coordination of a ligand to a gold(III) ion, the chemical shifts of the ligand's protons and carbons are altered. For example, the complexation of diazanaphthalene ligands with Au(III) results in a general deshielding of the ring carbons, with shifts of up to 7.8 ppm observed. rsc.org These changes in chemical shifts provide valuable information about the coordination site of the ligand to the metal center.
NMR has also been employed to study the reactions of medicinal gold(III) compounds with proteins. nih.gov By incubating a gold(III) complex with a protein like human serum albumin (HSA) and acquiring 1H NMR spectra, it is possible to observe the reaction patterns. nih.gov Specialized NMR pulse sequences, such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence, can be used as a T2 filter to suppress the broad signals from large molecules like proteins, allowing for the observation of signals from the smaller ligand molecules and their transformation products. nih.gov
The following table presents a conceptual overview of the application of NMR in Gold(III) complex characterization.
| NMR Technique | Information Obtained | Example Application |
|---|---|---|
| 1H NMR | Changes in proton chemical shifts upon coordination, ligand structure confirmation. | Characterization of Au(III) complexes with diazanaphthalene ligands. rsc.org |
| 13C NMR | Changes in carbon chemical shifts, identification of coordination site. | Observing deshielding of ring carbons in diazanaphthalene ligands upon Au(III) complexation. rsc.org |
Mass Spectrometry (MS) Techniques for Gold(III) Species
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions, enabling the identification and quantification of chemical species. Various MS techniques are employed in the study of gold(III) compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing metallodrugs and their interactions with biomolecules. nih.govacs.org It allows for the characterization of the adducts formed between gold(III) complexes and proteins or peptides. ESI-MS can provide information on the nature of the gold fragments that bind to the biological targets and the stoichiometry of the binding. nih.gov For instance, studies have shown that many gold(III) complexes undergo reduction to gold(I) upon interaction with proteins, and ESI-MS can detect the resulting gold(I)-protein adducts. nih.gov
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique for elemental analysis, capable of detecting very low concentrations of gold. researchgate.net When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful tool for speciation analysis. HPLC-ICP-MS can separate different gold species, such as gold(III)-chloro-hydroxyl and gold(I)-thiosulfate complexes, in aqueous samples, with detection limits in the sub-μg/L range. researchgate.netnih.gov This method has provided direct evidence for the stability of Au(III) complexes in natural surface waters. researchgate.netnih.gov
Electrochemical Methods for Gold(III) Analysis and Sensing
Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of gold(III) ions. asdlib.org These techniques are based on measuring the potential or current generated by the redox reactions of Au(III) at an electrode surface.
A variety of electrochemical sensors have been developed for the detection of Au(III). One such sensor utilizes the interaction between Au(III) and adenine. nih.govelsevier.comacs.orgresearchgate.net In this design, a methylene blue-modified oligoadenine probe is used. The formation of a complex between Au(III) and adenine rigidifies the probe, leading to a concentration-dependent decrease in the methylene blue signal, which can be measured electrochemically. nih.govelsevier.comacs.org The dynamic range of these sensors can be tuned by altering the length of the DNA probe. nih.govelsevier.com These sensors have demonstrated high sensitivity, with limits of detection in the nanomolar range. nih.govelsevier.com
The table below highlights the performance of an electrochemical sensor for Au(III).
| Sensor Design | Probe Length | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| Methylene blue-modified oligoadenine probe | 6 adenines (A6) | 50 nM | nih.govelsevier.com |
Chromatographic and Electrophoretic Separations of Gold(III) Species
Chromatographic and electrophoretic techniques are essential for the separation and speciation of gold(III) from complex mixtures.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with ICP-MS, is a powerful method for separating and quantifying different gold species. A reversed-phase ion-pairing HPLC-ICP-MS method has been developed for the determination of aqueous gold(III)-chloro-hydroxyl, gold(III)-bromo-hydroxyl, gold(I)-thiosulfate, and gold(I)-cyanide complexes. researchgate.netnih.gov This technique has been instrumental in demonstrating the presence and stability of Au(III) complexes in natural waters. researchgate.netnih.gov
Extraction chromatography is another valuable separation technique. In this method, a stationary phase coated with a specific reagent is used to selectively retain the target species from a mobile phase. For example, a silica (B1680970) gel column coated with N-n-octylaniline can be used for the extractive separation of gold(III) from hydrochloric acid media. researchgate.net The retained gold(III) can then be eluted and determined spectrophotometrically. researchgate.net Similarly, tributyl phosphate (TBP) coated on a silica gel column has been used for the reversed-phase extractive chromatographic separation of gold(III).
Electrophoretic techniques, such as agarose gel electrophoresis, have been used for the separation of gold nanoparticles, which can be formed from the reduction of Au(III). nih.govresearchgate.netresearchgate.netnih.gov The electrophoretic mobility of these nanoparticles depends on their size and surface charge, allowing for their separation. nih.govresearchgate.net While primarily applied to nanoparticles, the principles of electrophoresis could potentially be adapted for the separation of charged gold(III) complexes.
High-Performance Liquid Chromatography (HPLC) for Gold(III)
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that, when coupled with sensitive detectors, enables the speciation of gold. researchgate.net The coupling of HPLC with inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) is particularly effective for identifying and quantifying different gold species. researchgate.netnih.gov This hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. researchgate.netacs.org
Researchers have developed reversed-phase ion-pairing HPLC-ICP-MS methods to separate and determine aqueous gold(III) complexes, such as chloro-hydroxyl and bromo-hydroxyl species, alongside gold(I) complexes. acs.orgnih.gov These methods have demonstrated the ability to detect gold species at concentrations as low as 0.05 to 0.30 µg L⁻¹. researchgate.netnih.gov Such analyses have provided direct evidence for the unexpected stability and existence of Au(III)-complexes in natural surface waters, which is crucial for understanding the transport and biogeochemical cycling of gold. researchgate.netnih.gov
In the context of nanotoxicity, an HPLC-ICP-MS methodology was developed to characterize gold nanoparticles (AuNPs) and dissolved Au(III) species in cell culture media and HeLa cells. nih.gov Another approach utilized an HPLC method with visible detection (HPLC-vis) to quantify Au³⁺ derived from gold nanoparticles in various biological samples. mdpi.com This method involves the oxidation of nanoparticles to form tetrachloroaurate ions, which then form an ion pair with rhodamine B for extraction and quantification. mdpi.com
Table 1: HPLC-Based Methodologies for Gold(III) Detection
| Analytical Technique | Analyte(s) | Matrix | Detection Limit (LOD) | Key Findings |
|---|---|---|---|---|
| HPLC-ICP-MS | Au(III)-chloro-hydroxyl, Au(III)-bromo-hydroxyl complexes | Surface and groundwaters | 0.05 to 0.30 μg L⁻¹ | Confirmed the existence and stability of Au(III) complexes in natural waters. researchgate.netacs.orgnih.gov |
| HPLC-ICP-MS | Gold nanoparticles (AuNPs), dissolved Au³⁺ | Cell culture medium (DMEM), HeLa cells | Not specified | Characterized AuNPs and dissolved gold species in nanotoxicity tests. nih.gov |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Gold(III) Speciation
Capillary Electrophoresis (CE) and its related techniques are powerful tools for element speciation, offering high separation efficiency and the advantage of using aqueous buffers, which helps maintain the integrity of the species being analyzed. researchgate.net CE methods separate analytes based on their migration through an electrolyte solution under the influence of an electric field. wikipedia.org When coupled with ICP-MS, CE becomes a highly sensitive method for the speciation of metal-based entities, including gold. nih.gov CE-ICP-MS has been proposed as a method to investigate the intracellular processing of gold nanoparticles, shedding light on their chemical forms within the cell. nih.gov
Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that extends its applicability to neutral analytes by adding a surfactant to the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.orgyoutube.com This forms micelles that act as a pseudo-stationary phase, and analytes are separated based on their differential partitioning between the micelles and the surrounding aqueous buffer. wikipedia.orgkapillarelektrophorese.com While direct applications for Au(III) speciation are less documented, MEKC has been proven highly efficient for the preconcentration and separation of gold nanoparticles. nih.gov By using a reversed electrode polarity stacking mode (REPSM), the detection sensitivity for gold nanoparticles was enhanced by approximately 20- to 380-fold compared to standard MEKC analysis. nih.gov This suggests potential applicability for concentrating and analyzing Au(III) complexes that can interact with micellar systems.
Table 2: CE and MEKC Parameters for Gold Species Analysis
| Technique | Analyte | Key Parameters | Outcome |
|---|---|---|---|
| CE-ICP-MS | Gold Nanoparticles | Separation Voltage: 10–30 kV | Provided insights into the speciation and transformation of AuNPs in biological media (human cytosol). nih.gov |
Development of Chemical and Optical Sensors for Gold(III) Ions
The demand for rapid, cost-effective, and on-site detection of gold(III) ions has driven the development of various chemical and optical sensors. These sensors typically consist of a recognition element that selectively binds to Au(III) and a transducer that converts this binding event into a measurable signal, such as a change in color or fluorescence. nih.gov
Optical sensors are a prominent category, often utilizing the unique properties of gold nanoparticles (AuNPs) themselves or other chromophoric and fluorometric materials. nih.govresearchgate.net A novel optical sensor membrane for Au³⁺ determination was developed using β-2-hydroxybenzyl-3-methoxy-2-hydroxyazastyrene (HMHS) immobilized in a polyvinyl chloride (PVC) matrix. nih.gov This sensor demonstrated high selectivity and a rapid response time of 5 minutes, with a detection limit of 1.5 ng mL⁻¹. nih.gov Another approach uses Schiff base functionalized gold nanoparticles, where the complexation of metal ions triggers AuNP aggregation, resulting in a visual color change suitable for on-the-spot qualitative sensing. nih.gov
Electrochemical sensors also offer a sensitive platform for Au(III) detection. One such sensor is based on the interaction between Au(III) and adenine-rich oligonucleotide probes modified with methylene blue (MB). researchgate.net The binding of Au(III) rigidifies the probe, causing a concentration-dependent decrease in the MB signal. This E-ION (electrochemical ion) sensor achieved a limit of detection as low as 20 nM. researchgate.net These sensor technologies represent a promising alternative to traditional, lab-based analytical methods.
Table 3: Performance of Selected Sensors for Gold(III) Detection
| Sensor Type | Recognition Element / Principle | Linear Range | Limit of Detection (LOD) | Response Time |
|---|---|---|---|---|
| Optical Sensor Membrane | β-2-hydroxybenzyl-3-methoxy-2-hydroxyazastyrene (HMHS) in PVC | 5.0 to 165 ng mL⁻¹ | 1.5 ng mL⁻¹ | 5.0 min |
| Electrochemical (E-ION) Sensor | Au(III) interaction with methylene blue-modified oligoadenine probes | Not specified | 20 nM | Not specified |
Environmental Chemistry of Gold Iii Species
Geochemical Cycling and Distribution of Gold(III) in Natural Environments
The biogeochemical cycling of gold is a multifaceted process involving solubilization, stabilization, bioreduction, and biomineralization, largely driven by microbial activities. wikipedia.org This cycle is intricately linked with the cycling of other elements such as carbon, nitrogen, sulfur, and iron. wikipedia.orgresearchgate.net Gold exists in the Earth's surface environment in several forms, including Au(I/III) complexes, nanoparticles, and placer gold particles. wikipedia.org
The lithosphere is the primary reservoir of gold. wikipedia.org The cycling process begins with the microbial weathering of gold-bearing rocks and minerals, which mobilizes gold into the environment. wikipedia.orguwo.ca This mobilization can occur through the release of elemental gold or the formation of soluble complexes. wikipedia.orguwo.ca For instance, iron- and sulfur-oxidizing bacteria can break down sulfide (B99878) minerals that host gold, releasing it as Au(I)-thiosulfate complexes or alloy particles. wikipedia.org
In aquatic systems, the presence and stability of Au(III) complexes have been directly observed in natural surface waters, suggesting their importance in the transport and biogeochemical cycling of gold. nih.gov Contrary to earlier thermodynamic predictions, evidence supports the existence of Au(III) complexes in circumneutral, hypersaline waters. nih.gov The modern seafloor hydrothermal systems also play a crucial role, supplying hydrothermal fluids enriched in gold to the ocean, which significantly impacts the distribution and budget of gold in seawater. frontiersin.org
The distribution of gold in various rock types shows a wide range, with average concentrations typically between 0.5 and 5 parts per billion. researchgate.net The concentration of gold in different geological settings is a key factor influencing its environmental mobility and the potential for the formation of secondary gold deposits. geoscienceworld.org
Speciation and Complexation of Gold(III) in Aquatic and Terrestrial Matrices
The form in which gold is transported in surface and groundwaters is fundamental to understanding its dispersion and biogeochemical cycling. nih.gov Gold(III) can form various complexes with inorganic and organic ligands present in the environment. In aqueous solutions, Au(III) complexes are generally considered thermodynamically stable at low pH and in the presence of free oxygen, but they can persist in a metastable state for extended periods under other conditions. researchgate.net
A reversed-phase ion-pairing high-performance liquid chromatography-inductively coupled plasma-mass spectrometry (HPLC-ICP-MS) method has been developed to separate and determine aqueous gold(III)-chloro-hydroxyl and gold(III)-bromo-hydroxyl complexes, among others. nih.gov This analytical advancement has provided direct evidence for the stability of Au(III) complexes in natural waters. nih.gov
In terrestrial environments, the interaction of gold with organic matter is crucial. Simple organic ligands, analogous to moieties in humic and fulvic acids, have been studied to model the complexation of gold in natural waters. researchgate.net These studies indicate that gold has a strong affinity for sulfur-donor sites in organic matter, especially under reducing conditions. researchgate.net In oxidizing environments, complexation with organic oxygen-donors and the formation of species like AuOH(H2O)⁰ become more significant. researchgate.net
The speciation of gold is dynamic, with various soluble complexes forming depending on the environmental conditions. researchgate.net For example, in hypersaline environments, Au(III)-hydroxo-chloride complexes can be significant for gold mobility. goldschmidtabstracts.info
Biogeochemical Transformations of Gold(III)
Microorganisms are key drivers in the biogeochemical cycling of gold, mediating its transformation through various metabolic activities. researchgate.netmonash.edu These transformations include both the solubilization of elemental gold and the precipitation of gold from solution. geoscienceworld.org
A significant biogeochemical transformation is the microbial reduction of toxic, mobile Au(III) ions to inert, elemental gold(0) nanoparticles (AuNPs). biotech-asia.orgdovepress.com This process is a detoxification mechanism for many microorganisms. wikipedia.org A wide range of microbes, including bacteria, archaea, fungi, and algae, have been shown to synthesize AuNPs either intracellularly or extracellularly. biotech-asia.orgdovepress.comnih.gov
The process of microbial AuNP synthesis typically involves two main steps: the trapping of Au(III) ions on the cell surface and their subsequent reduction by enzymes. biotech-asia.org Enzymes such as cytochrome-c and hydrogenases are thought to be involved in the electron transfer to the metal ions. mdpi.com The reduction of Au(III) to Au(0) often proceeds through an intermediate Au(I) species. geoscienceworld.orgdovepress.com
The characteristics of the biosynthesized AuNPs, such as their size and shape, can be influenced by factors like pH and the initial concentration of gold(III). mdpi.comresearchgate.net For example, the bacterium Deinococcus radiodurans can efficiently synthesize AuNPs of various shapes from a 1 mM Au(III) solution. dovepress.com
Microorganisms Involved in Gold(III) Reduction and Nanoparticle Synthesis
| Microorganism Type | Examples | Location of Nanoparticle Formation | Key Findings |
|---|---|---|---|
| Bacteria | Deinococcus radiodurans, Shewanella oneidensis | Intracellular and Extracellular | Efficient reduction of Au(III) to Au(0) nanoparticles; size and shape of nanoparticles can be controlled by growth parameters. dovepress.commdpi.com |
| Fungi | - | Extracellular | Fungal cell extracts can facilitate the formation of gold nanoparticles. researchgate.net |
| Algae | - | - | Referred to as "bio-nano factories" due to their high metal absorption capacity. biotech-asia.org |
Natural organic matter (NOM), such as humic and fulvic acids, plays a critical role in the environmental chemistry of gold(III). The adsorption of NOM onto the surfaces of gold colloids and nanoparticles can significantly influence their stability and transport in aquatic systems. nih.govfigshare.com
Studies have shown that NOM can enhance the stability of gold nanoparticles at low ionic strength by coating their surfaces, which affects their surface charge and chemistry. nih.govnih.gov The interaction between NOM and gold nanoparticles is dependent on factors such as pH, ionic strength, and the type of capping agents on the nanoparticles. nih.govacs.org For instance, at high ionic strengths, extensive and rapid aggregation of gold nanoparticles can occur even in the presence of NOM. nih.gov The presence of divalent cations can also lead to enhanced aggregation. nih.govacs.org
The complexation of gold with organic matter in soils and waters is a key factor in its mobility. researchgate.net The strong affinity of gold for sulfur-containing functional groups in NOM suggests that these interactions are crucial for the transport of gold in many natural environments. researchgate.net
Environmental Fate and Transport Mechanisms of Gold(III)
The environmental fate and transport of gold(III) are governed by a combination of physical, chemical, and biological processes. cdc.gov The term "fate and transport" describes how contaminants may change and where they move within the environment. cdc.gov
The transport of gold(III) is largely dependent on its speciation. As soluble complexes, such as Au(III)-chloride or Au(III)-thiosulfate, it can be transported over significant distances in surface and groundwaters. uwo.canih.gov The stability of these complexes is a key determinant of gold's mobility. nih.gov
Once in the environment, gold(III) can undergo various transformations that affect its fate. The microbial reduction to elemental gold nanoparticles is a major pathway for the immobilization of gold. geoscienceworld.orgbiotech-asia.org These nanoparticles can then aggregate, potentially forming larger gold grains over geological time. geoscienceworld.orggoldschmidtabstracts.info
The transport of gold can also occur in colloidal form. The association of gold with natural colloids and organic matter can facilitate its movement through soils and aquatic systems. nih.gov However, aggregation of these colloids can lead to their deposition and accumulation in sediments. nih.govbicklawllp.com
Mining activities can significantly impact the environmental fate and transport of gold and associated heavy metals. itrcweb.orgnih.gov The release of acidic mine drainage can mobilize metals, leading to their dispersal in river systems. bicklawllp.com The solid metal load from such events can settle in riverbeds, becoming part of the sediments. bicklawllp.com
Biochemical Interactions of Gold Iii Cation Non Clinical Focus
Interactions of Gold(III) with Proteins and Peptides
The interaction of gold(III) complexes with proteins and peptides is a key area of research, as these interactions are believed to be central to the biological activity of these compounds. nih.govresearchgate.net Unlike platinum-based compounds which primarily target DNA, gold(III) complexes show a pronounced affinity for proteins, leading to a distinct mechanistic profile. uky.eduresearchgate.net
Gold(III) Binding Sites and Coordination Modes in Proteins (e.g., Thiols, Histidine)
Gold(III) complexes display a strong preference for binding to specific amino acid residues within proteins, primarily those containing "soft" donor atoms like sulfur and nitrogen. uky.edu The most prominent binding sites are the thiol groups of cysteine residues and the imidazole side chains of histidine residues. nih.govnih.gov
Cysteine and Selenocysteine: The thiol group of cysteine is a particularly favored target for gold(III). nih.gov The interaction often involves a redox reaction where the gold(III) center is reduced to the more stable gold(I) oxidation state, which then binds tightly to the cysteine residue. nih.govresearchgate.net This high affinity for cysteine is exemplified by the potent inhibition of enzymes like thioredoxin reductase, which contains a crucial selenocysteine residue in its active site that is highly susceptible to modification by gold complexes. nih.govnih.gov The reaction can lead to the formation of stable Au-S bonds. researchgate.net
Histidine: The imidazole nitrogen atoms of histidine residues also serve as effective coordination sites for gold(III). nih.govchemrxiv.org Studies with histidine-containing dipeptides have demonstrated that gold(III) can coordinate to the imidazole N3, along with the N-terminal amino and deprotonated peptide nitrogen atoms, forming stable chelate structures. researchgate.netrsc.org Unlike the interaction with cysteine, the gold(III) oxidation state is often preserved upon binding to histidine. researchgate.net Adduct formation with proteins like serum albumin is suggested to occur through coordination with surface-exposed histidines. researchgate.net
The coordination environment of the gold(III) complex, including the nature of its ancillary ligands, significantly influences its reactivity and binding preferences. frontiersin.org
Conformational Changes and Functional Modulation of Proteins by Gold(III) in vitro
The binding of gold(III) cations to proteins can induce significant alterations in their three-dimensional structure, which in turn modulates their biological function. These conformational changes can range from localized perturbations near the binding site to more global structural rearrangements.
For instance, the interaction of gold(III) complexes with serum albumin has been shown to distort the protein's fluorescence spectrum, indicating changes in the local environment of tryptophan residues. researchgate.net Furthermore, the binding of certain gold(III) complexes to albumin can induce characteristic circular dichroism (CD) bands, signifying a change in the protein's secondary or tertiary structure. researchgate.net Such structural modifications can affect the protein's ability to bind and transport other molecules. Molecular dynamics simulations have shown that even on a gold surface, proteins can undergo remodeling of their domain-domain orientation without complete unfolding. nih.gov
The functional consequences of these conformational changes are profound. The inhibition of enzymes is a direct result of gold(III) binding, which can either block the active site or induce a conformational change that renders the enzyme inactive. For example, the inhibition of aquaporin-3 by a gold(III) complex is believed to result from protein conformational changes that induce pore closure, a process influenced by both coordinative binding to cysteine and non-covalent interactions. researchgate.net
| Protein/Peptide | Gold(III) Complex Interacted With | Observed Effect | Technique Used |
| Human Serum Albumin (HSA) | Auoxo6, Au2phen, AuL12, Aubipyc | Formation of metal-protein adducts, reduction of Au(III) to Au(I) for most complexes. nih.gov | ESI-MS, ¹H NMR, UV-Vis |
| Human Carbonic Anhydrase I (hCA I) | Auoxo6, Au2phen, AuL12, Aubipyc | Formation of metal-protein adducts. nih.gov | ESI-MS |
| Thioredoxin Reductase (TrxR) C-terminal peptide | Auoxo6, Au2phen, AuL12, Aubipyc | Tight association with cysteine residues after Au(III) reduction. nih.gov | ESI-MS |
| Ribonuclease A | NaAuCl₄ | Polymerization. nih.gov | SDS-PAGE |
| Lysozyme | NaAuCl₄ | Polymerization. nih.gov | SDS-PAGE |
| KRAS(G12C) mutant protein | Cyclometalated gold(III) complexes | Regioselective cysteine arylation. nih.gov | LC-MS/MS |
Gold(III) Interactions with Enzymes and Mechanistic Understanding of Inhibition in vitro
A primary mechanism through which gold(III) complexes exert their biological effects is via the inhibition of key enzymes. nih.gov The square-planar geometry of gold(III) complexes, similar to cisplatin, allows them to act as potent enzyme inhibitors. frontiersin.org
Thioredoxin Reductase (TrxR): TrxR is a major target for gold compounds. nih.govnih.gov This seleno-cysteine containing enzyme plays a critical role in cellular redox balance. Gold(III) complexes can inhibit TrxR activity through covalent modification of the active site cysteine and selenocysteine residues, leading to oxidative damage. nih.gov Molecular docking studies have further supported the binding of gold(III) complexes to the active sites of both human and bacterial TrxR. rsc.org
Other Enzymes: Besides TrxR, gold(III) complexes have been shown to inhibit other enzymes in vitro. For example, NaAuCl₄ and KAuBr₄ inhibit fumarase and mitochondrial L-malate dehydrogenase. nih.gov The proposed mechanism involves the direct displacement of a halide ligand from the gold complex by groups on the enzyme, at least one of which is likely a sulfur-containing amino acid. nih.gov The inhibition was found to be proportional to the gold complex concentration. nih.gov Gold compounds have also been identified as strong inhibitors of SR Ca²⁺-ATPase, with some demonstrating non-competitive or mixed-type inhibition. mdpi.com
The inhibitory mechanism often involves the gold(III) complex acting as a soft acid, readily reacting with soft bases like the thiolates of cysteine residues present in the active sites of many enzymes. uky.edu
Gold(III) Interactions with Nucleic Acids (DNA, RNA)
While proteins are considered the primary targets for many cytotoxic gold(III) complexes, these compounds are also capable of interacting with nucleic acids. researchgate.netresearchgate.net The nature of this interaction, however, appears to be fundamentally different from that of platinum-based drugs. researchgate.netnih.gov
Binding Modes of Gold(III) Complexes to DNA/RNA Structures in vitro
Gold(III) complexes can interact with DNA through various modes, including electrostatic interactions and covalent binding. researchgate.netnih.gov However, the binding affinity is generally considered to be lower than that of platinum drugs, and the interactions are often reversible. researchgate.netnih.gov
Studies using techniques like UV-Vis spectroscopy, circular dichroism, and viscosity measurements have confirmed that gold(III) complexes can bind to calf thymus DNA (CT-DNA). frontiersin.orgnih.gov The interaction can be influenced by the ligand structure, with some complexes showing a preference for electrostatic binding, while others may form covalent adducts. frontiersin.orgresearchgate.net For example, trichloro(pyridine)gold(III) was shown to bind to plasmid DNA, likely through the exchange of its chloride ligands for binding sites on the DNA. nih.gov In contrast to covalent binding that causes irreversible adducts, many gold(III) interactions with the DNA double helix are electrostatic and reversible. researchgate.netnih.gov
The interaction is not limited to DNA. Gold nanoparticles have been functionalized with RNA fragments, binding via thiol-gold bonds or non-covalent electrostatic interactions, to form stable conjugates. mdpi.com
Impact of Gold(III) on Nucleic Acid Stability and Conformation
The binding of gold(III) complexes to nucleic acids can lead to significant changes in their structure and stability. nih.gov Agarose gel electrophoresis assays have demonstrated that the interaction of gold(III) complexes with plasmid DNA can alter its electrophoretic mobility, suggesting conformational changes such as unwinding of the double helix and shortening of the DNA molecule. nih.gov
Circular dichroism (CD) titration experiments have shown that various gold(III) complexes can affect the solution conformation of DNA to different extents. nih.gov These structural perturbations can impact the normal biological functions of DNA. Molecular dynamics simulations have indicated that the presence of a gold nanoparticle can destabilize a DNA duplex, leading to an increase in entropy, peeling and untwisting at the ends of the DNA, and the release of water molecules from the duplex. nih.gov Conversely, DNA-gold nanoparticle complexes can also exhibit increased stabilization against degradation by hydrolyzing enzymes under physiological conditions. tandfonline.com
| Nucleic Acid | Gold(III)/Gold Complex | Impact on Stability/Conformation |
| Plasmid pBR322 DNA | Trichloro(pyridine)gold(III) | Induces conformational changes, unwinding of double helix, shortening of DNA. nih.gov |
| Calf Thymus DNA | [Au(en)₂]Cl₃, [Au(dien)Cl]Cl₂, and others | Modifies solution behavior and conformation. nih.gov |
| B-DNA duplex | Gold nanoparticle | Increases entropy, causes peeling and untwisting, leading to instability. nih.gov |
| DNA/RNA | Gold nanoparticles | Can increase stabilization against enzymatic degradation. mdpi.comtandfonline.com |
Interactions of Gold(III) with Small Biological Molecules (e.g., Amino Acids, Metabolites)
The gold(III) cation, Au(III), is known for its high reactivity, which dictates its interactions with various biological molecules. rsc.orgrsc.org Unlike its isoelectronic counterpart, Pt(II), which primarily targets DNA, Au(III) shows a strong propensity to interact with proteins and their constituent amino acids. rsc.orgrsc.org These interactions are multifaceted and can involve the amino acid backbones, side chains, and terminal groups, leading to the formation of stable complexes and often resulting in the reduction of the gold center. rsc.orgrsc.org
The affinity of Au(III) for specific amino acid residues is a key determinant of its biochemical behavior. Theoretical calculations and experimental observations have elucidated a clear hierarchy of interaction strength. rsc.orgrsc.org Sulfur-containing amino acids, such as cysteine and methionine, and the analogous selenocysteine, exhibit a particularly strong affinity for Au(III). rsc.orgrsc.org This is followed by aromatic residues like tyrosine and tryptophan, and negatively charged amino acids such as glutamate and aspartate. rsc.orgrsc.org
The interaction is not merely a simple binding event; it can significantly alter the properties of the amino acid residues, such as their pKa values, and can facilitate charge transfer, leading to the reduction of Au(III) to Au(I). rsc.orgrsc.org Several amino acid residues, including not only the high-affinity sulfur-containing and aromatic ones but also serine, threonine, glutamine, asparagine, lysine, arginine, and histidine, possess a notable capacity to reduce Au(III). rsc.org
The pH of the biological milieu plays a crucial role in these interactions. For instance, a basic pH can promote the deprotonation of the side chains of cysteine, lysine, and tyrosine, which in turn significantly enhances their binding affinity for the Au(III) cation. rsc.orgrsc.org
Detailed studies on the reactions between various gold(III) complexes and sulfur-containing biomolecules have provided quantitative insights into the kinetics of these interactions. The reactions typically proceed in two steps: a rapid initial substitution of a ligand on the gold(III) complex by the sulfur-donor biomolecule, followed by a slower inner-sphere redox reaction where Au(III) is reduced to Au(I). researchgate.net
For example, the reaction of [Au(terpy)Cl]2+ with L-methionine demonstrates this two-step process, where the substitution can be kinetically distinguished from the subsequent reduction. rsc.org The rate of these substitution reactions is influenced by the other ligands coordinated to the gold center. For monofunctional gold(III) complexes with different tridentate nitrogen-donor ligands, the second-order rate constants for the reaction with L-methionine were found to follow a specific sequence, highlighting the electronic influence of the ancillary ligands on the reactivity of the gold center. researchgate.netrsc.org
Table 1: Second-Order Rate Constants for the Reaction of Gold(III) Complexes with L-Methionine Reaction conditions: pH 2.5, 25 °C, in the absence of added chloride.
| Gold(III) Complex | Ligand (Abbreviation) | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| [Au(terpy)Cl]²⁺ | 2,2′:6′2′′-terpyridine (terpy) | (7.5 ± 0.4) × 10³ |
| [Au(bpma)Cl]²⁺ | bis(pyridyl-methyl)amine (bpma) | (4.5 ± 0.1) × 10² |
| [Au(dien)Cl]²⁺ | diethylenetriamine (dien) | 88.3 ± 0.8 |
Data sourced from Dalton Transactions. rsc.org
One of the most significant interactions in a biological context is that of Au(III) with glutathione (GSH), a ubiquitous tripeptide thiol metabolite. nih.gov Glutathione is a potent biological reductant, and its interaction with gold(III) compounds is complex and pH-dependent. nih.govresearchgate.netnih.gov The reduction of gold(III) species, such as [Au(CN)₄]⁻, by glutathione proceeds through the formation of detectable gold(III)-thiolate intermediates. nih.govresearchgate.netnih.gov
Using techniques like electrospray ionization-mass spectrometry (ESI-MS), specific glutathionato-S-gold(III) complexes have been identified as intermediates. nih.govresearchgate.net The reaction between [Au(CN)₄]⁻ and glutathione initially forms [Au(CN)₃(SG)]²⁻, which can then proceed to form a second intermediate, [Au(CN)₂SG)₂]³⁻, under neutral pH or with an excess of glutathione. nih.govresearchgate.net These intermediates are subsequently reduced, yielding gold(I) cyanide ([Au(CN)₂]⁻) and oxidized glutathione (GSSG). nih.govresearchgate.net The stability and progression of these intermediates are highly dependent on the reaction conditions, such as pH and the ratio of reactants. nih.govresearchgate.net
Table 2: Identified Intermediates in the Reaction of Auricyanide with Glutathione
| Intermediate Species | Molecular Formula |
|---|---|
| First Intermediate | [Au(CN)₃(SG)]²⁻ |
| Second Intermediate | [Au(CN)₂(SG)₂]³⁻ |
Data sourced from PubMed. nih.gov
The interaction energies calculated for Au(III) with various amino acid side chains provide a quantitative measure of their binding affinity. These calculations align with experimental findings, confirming the strong propensity for interaction with specific residues.
Table 3: Qualitative Interaction Strength of Au(III) with Amino Acid Residues
| Amino Acid Category | Examples | Interaction Strength |
|---|---|---|
| Sulfur-Containing | Cysteine, Methionine | Very Strong |
| Seleno-Amino Acid | Selenocysteine | Very Strong |
| Aromatic | Tyrosine, Tryptophan | Strong |
| Negatively Charged | Glutamate, Aspartate | Strong |
| Others with Reducing Power | Serine, Threonine, Histidine, etc. | Moderate |
Future Directions and Emerging Research Avenues in Gold Iii Chemistry
Rational Design of Next-Generation Gold(III) Catalytic Systems
The development of highly efficient and selective gold(III) catalysts is a primary objective for synthetic chemists. Future efforts will be heavily reliant on the rational design of catalytic systems, moving beyond trial-and-error approaches to more predictive models. A key strategy involves detailed mechanistic analysis to inform the design of substrates and ligands that can significantly reduce reaction barriers. researchgate.net For instance, by understanding the electronic demands of a substrate and the trans effect of ligands, it is possible to tune the catalytic activity of a gold(III) center.
A significant challenge in gold catalysis is the instability of gold nanoparticles, which can lead to deactivation through sintering at high temperatures. nih.govrsc.org The rational design of durable, thermally stable catalysts is therefore a critical area of research. nih.govrsc.org One promising approach is the development of catalysts with three-dimensional, radially aligned nanorod structures that isolate gold nanoparticles, preventing their aggregation even after multiple high-temperature cycles. nih.govrsc.org Researchers are also exploring the use of protective layers, such as polyoxometalates, to enhance the durability of gold catalysts against oxidative stress. u-tokyo.ac.jp
Furthermore, the design of novel pincer gold(III)-TADF (Thermally Activated Delayed Fluorescence) emitters represents a frontier in materials science. researchgate.net By carefully selecting donor and acceptor ligands, it is possible to tune the photophysical properties of these complexes, leading to highly efficient and stable organic light-emitting diodes (OLEDs). researchgate.net
Future research in this area will likely focus on:
The development of computational models to accurately predict the catalytic behavior of gold(III) complexes.
The synthesis of novel ligands that can stabilize gold(III) centers and promote specific reaction pathways.
The exploration of new support materials and catalyst architectures to enhance stability and recyclability.
Advanced Spectroscopic and Imaging Techniques for Real-Time Gold(III) Studies
A deeper understanding of the behavior of gold(III) species in complex environments is crucial for their application in catalysis and medicine. Advanced spectroscopic and imaging techniques are indispensable tools for probing the structure, bonding, and reactivity of gold(III) complexes in real-time.
A variety of spectroscopic methods are employed to characterize gold(III) compounds, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and bonding in solution. acs.org
Infrared (IR) and Raman Spectroscopy: Used to probe the vibrational modes of ligands coordinated to the gold(III) center. tandfonline.com
UV-Visible (UV-Vis) Spectroscopy: Can be used to monitor reaction kinetics and study the electronic properties of gold(III) complexes. researchgate.net
Mass Spectrometry: Allows for the precise determination of the mass and composition of gold(III) complexes. tandfonline.com
For elemental analysis and quantification, techniques such as Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) and Energy Dispersive X-Ray Fluorescence (EDXRF) are utilized to determine the concentration of gold in various samples. nih.gov
A significant challenge is the direct visualization of gold species within biological systems. Emerging imaging techniques are beginning to address this. For example, Optical Diffraction Tomography (ODT) is a label-free method that allows for the three-dimensional imaging of gold nanoparticles inside living cells by measuring their refractive index. nih.govresearchgate.net This technique overcomes the limitations of fluorescence-based methods, such as phototoxicity and photobleaching, enabling long-term studies of the dynamics of gold nanoparticles in a cellular environment. nih.govresearchgate.net Theranostic imaging, which combines diagnostics and therapy, is another promising application where gold nanorods can be used for simultaneous imaging and targeted photothermal therapy. nanopartz.com
Future advancements in this area will likely involve:
The development of time-resolved spectroscopic techniques to capture transient intermediates in gold(III)-catalyzed reactions.
The application of synchrotron-based X-ray techniques for in-situ characterization of catalysts under reaction conditions.
The design of novel gold-based probes for multimodal imaging in biological systems.
Elucidation of Complex Gold(III) Reaction Networks
The reactivity of gold(III) complexes often involves intricate reaction networks with multiple competing pathways and transient intermediates. A thorough understanding of these networks is essential for optimizing reaction conditions and controlling product selectivity.
Computational chemistry, particularly Density Functional Theory (DFT) , has become an invaluable tool for elucidating the mechanisms of gold(III)-catalyzed reactions. researchgate.netnih.gov DFT calculations can be used to map out potential energy surfaces, identify transition states, and predict the regioselectivity of reactions. nih.gov For example, computational studies have been instrumental in understanding the mechanism of gold-catalyzed cycloaddition reactions and the hydroauration of alkenes. researchgate.netnih.gov
Experimental mechanistic studies are also crucial for validating computational models and providing a complete picture of the reaction network. Techniques such as kinetic analysis, isotopic labeling, and the characterization of reaction intermediates provide key insights into the operative reaction pathways. nih.govacs.org For instance, detailed studies on reductive elimination reactions from gold(III) complexes have revealed the possibility of an SN2-type mechanism, a previously undocumented pathway for this class of compounds. nih.govacs.org The complexity of Au(I)/Au(III) catalytic cycles presents a significant challenge for both experimental and computational characterization. nih.gov
Future research will focus on:
The integration of computational and experimental approaches to unravel complex reaction mechanisms.
The development of new analytical techniques for the detection and characterization of short-lived intermediates.
The study of the role of counter-ions and solvent effects in modulating the reactivity of gold(III) catalysts.
Exploration of Gold(III) in Sustainable Chemical Technologies
The principles of green chemistry are increasingly guiding the development of new chemical processes. Gold(III) catalysis offers several potential advantages in this regard, including the ability to promote reactions under mild conditions with high atom economy.
A key area of interest is the use of gold recovered from waste electrical and electronic equipment (WEEE) as a catalyst. acs.org This approach not only provides a sustainable source of a precious metal but also contributes to a circular economy. mdpi.com Gold(III) complexes derived from recovered gold have been successfully employed as homogeneous catalysts in various organic transformations, such as the cyclization of propargylic amides. acs.org
The development of environmentally benign reaction media is another important aspect of sustainable chemistry. Gold(III) catalysis has been shown to be effective in "green" solvents such as water and ionic liquids. rsc.org Furthermore, solvent-free reaction conditions are also being explored to minimize waste generation. rsc.org
The oxidation of bulk gold using greener methods is also an active area of research. Traditional methods for dissolving gold often rely on harsh and toxic reagents. rsc.org Mechanochemical oxidation using reagents like Oxone® in the presence of tetraalkylammonium halide salts offers a rapid, solvent-free, and room-temperature method for the synthesis of organosoluble gold salts. rsc.org Another promising approach is the use of N-bromosuccinimide (NBS) for the in-situ catalytic oxidation of elemental gold to Au(III) in a mild and clean process. nih.gov
Future directions in this area include:
The development of more efficient processes for the recovery and reuse of gold catalysts.
The design of gold(III) catalysts that can operate efficiently in biomass-derived solvents.
The exploration of gold(III) catalysis for the valorization of renewable feedstocks. azom.com
Bio-Inspired Gold(III) Chemistry and Artificial Metalloenzymes
Nature provides a rich source of inspiration for the design of novel catalysts. The field of bio-inspired gold(III) chemistry aims to mimic the structure and function of natural metalloenzymes to create highly selective and efficient catalysts.
Artificial metalloenzymes are hybrid catalysts that combine a protein scaffold with a synthetic metal complex. wikipedia.org This approach allows for the precise control of the catalyst's second coordination sphere, which can lead to significant enhancements in stereoselectivity. wikipedia.org The conjugation of gold complexes with proteins has been shown to yield artificial metalloenzymes with improved stability, activity, and selectivity. researchgate.netrsc.org
One exciting application of gold-based artificial metalloenzymes is in asymmetric catalysis. For example, by incorporating gold nanoparticles into a genetically modified lipase, researchers have created an artificial metalloenzyme with reductase-like activity, capable of the enantioselective reduction of acetophenone. researchgate.netrsc.org The protein environment plays a crucial role in determining the reactivity and selectivity of these bio-hybrid catalysts. researchgate.net
The design of gold-based cofactors for artificial metalloenzymes is another promising research avenue. researchgate.net Cyclometalated Au(III) complexes, for instance, are being explored as next-generation catalysts for both synthetic and therapeutic applications. researchgate.net
Future research in this area will likely focus on:
The use of directed evolution to optimize the performance of gold-based artificial metalloenzymes. wikipedia.org
The development of new strategies for anchoring gold complexes within protein scaffolds.
The exploration of the therapeutic potential of gold(III)-containing artificial metalloenzymes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
